molecular formula C11H22N2O2 B3094535 tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate CAS No. 1259278-17-5

tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Cat. No.: B3094535
CAS No.: 1259278-17-5
M. Wt: 214.30
InChI Key: OBSACSBMTRJNPH-DTWKUNHWSA-N
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Description

Tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.30. The purity is usually 95%.
The exact mass of the compound tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSACSBMTRJNPH-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849616-22-4
Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (1R,3S)-3-amino-1-(Boc-amino)cyclohexane: A Chiral Scaffold for Modern Drug Discovery

Introduction

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane, also known as tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, is a chiral diamine building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid cyclohexane core, substituted with two amino groups in a specific stereochemical arrangement (cis-1,3), provides a conformationally constrained scaffold. This structural rigidity is highly valued in drug design as it can lead to improved binding affinity, selectivity, and favorable pharmacokinetic profiles of the final active pharmaceutical ingredient (API).[1][2]

The presence of a tert-butyloxycarbonyl (Boc) protecting group on one of the amino functions allows for selective chemical manipulation, making it a versatile intermediate for the synthesis of complex molecules, including peptide analogs and small-molecule drugs targeting a range of diseases.[1][3] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications for researchers and scientists in drug development.

Physicochemical and Structural Properties

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane is a white to off-white solid at room temperature.[4] The defining feature of this molecule is its cyclohexane ring, which imparts a three-dimensional structure that can be exploited to orient functional groups in precise spatial arrangements, a key advantage over flat aromatic rings.[2]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
CAS Number 1259278-17-5[4][5]
Molecular Formula C₁₁H₂₂N₂O₂[5][6]
Molecular Weight 214.31 g/mol [4][5]
Appearance Solid[4]
Purity Typically ≥97%[4][6]
Storage 2-8°C, Refrigerator, Keep in a dark place, sealed in dry conditions[4][7]
InChI Key OBSACSBMTRJNPH-DTWKUNHWSA-N[4]
Spectroscopic Data

Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are typically provided by the supplier on the Certificate of Analysis (CoA) for a specific batch. These analyses are crucial for confirming the structure and purity of the compound before its use in synthesis. ¹³C NMR spectroscopy, in particular, is a powerful tool for studying the chemical environment of carbonyl groups, such as the one present in the Boc protecting group.[8]

Synthesis and Manufacturing

The synthesis of (1R,3S)-3-amino-1-(Boc-amino)cyclohexane requires a stereocontrolled process to ensure the correct configuration at both chiral centers. A common synthetic strategy involves the modification of a pre-existing chiral building block. One documented method starts from cis-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid.[9]

Representative Synthetic Protocol

The following protocol is a representative example of how this compound can be synthesized, based on established chemical transformations.

Step 1: Curtius Rearrangement The process begins with the conversion of a carboxylic acid to an isocyanate via a Curtius rearrangement. This is typically achieved using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[9] The isocyanate intermediate is then trapped in situ with an alcohol, such as benzyl alcohol, to form a carbamate.

Step 2: Deprotection The benzyl carbamate group is subsequently removed via catalytic hydrogenation. A palladium on carbon (Pd/C) catalyst is used under a hydrogen atmosphere to cleave the Cbz group, yielding the free amine.[9]

Synthesis_Workflow cluster_0 Step 1: Curtius Rearrangement & Carbamate Formation cluster_1 Step 2: Hydrogenolysis (Deprotection) Start cis-3-(Boc-amino)cyclohexanecarboxylic acid Reagents1 1. DPPA, Triethylamine 2. Benzyl Alcohol, Heat Start->Reagents1 Reaction Intermediate Benzyl tert-butyl ((1R,3S)-cyclohexane-1,3-diyl)dicarbamate Reagents1->Intermediate Forms Reagents2 H₂, 10% Pd/C Methanol Intermediate->Reagents2 Reaction Product (1R,3S)-3-amino-1-(Boc-amino)cyclohexane Reagents2->Product Yields Drug_Design_Application cluster_mods Chemical Modifications Scaffold (1R,3S)-3-amino-1-(Boc-amino)cyclohexane Boc-NH NH₂ Mod1 Functional Group R¹ (at Boc-protected amine after deprotection) Scaffold:f0->Mod1 Deprotect & Couple Mod2 Functional Group R² (at free amine) Scaffold:f1->Mod2 Couple API Final Active Pharmaceutical Ingredient (API) Mod1->API Forms Mod2->API Forms

Caption: Role as a scaffold in combinatorial drug design.

Stereochemical Integrity and Quality Control

Given that (1R,3S)-3-amino-1-(Boc-amino)cyclohexane possesses two chiral centers, four potential stereoisomers can exist. It is critical to use the isomer with the correct stereochemistry, as different stereoisomers of a drug can have vastly different pharmacological activities and toxicological profiles. [10] Therefore, rigorous quality control is essential to determine the chiral purity (both enantiomeric and diastereomeric excess) of the building block.

Analytical Methodologies for Chiral Purity
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and robust technique for separating stereoisomers. It utilizes a chiral stationary phase (CSP), often based on polysaccharide derivatives, that interacts differently with each isomer, allowing for their separation and quantification. [10]* Chiral Supercritical Fluid Chromatography (SFC): SFC is another powerful technique for chiral separations that often offers faster analysis times and reduced solvent consumption compared to HPLC. [10]

Chiral_Purity_Analysis Start Synthesized Product Batch SamplePrep Sample Preparation (Dissolve in mobile phase) Start->SamplePrep Analysis Chiral HPLC or SFC Analysis (using Chiral Stationary Phase) SamplePrep->Analysis Data Data Acquisition (Chromatogram) Analysis->Data Calculation Calculate Enantiomeric Excess (e.e.) and Diastereomeric Excess (d.e.) Data->Calculation Result Final Purity Specification Calculation->Result

Caption: Logical workflow for chiral purity analysis.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling (1R,3S)-3-amino-1-(Boc-amino)cyclohexane.

Table 2: GHS Hazard and Precautionary Statements

CategoryStatementsSource(s)
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][12]
  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust. [12]* Storage: Store in a tightly closed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended. [4][7]* First-Aid Measures: In case of skin contact, wash immediately with plenty of water. [12]For eye contact, rinse cautiously with water for several minutes. [12]If inhaled, move the person to fresh air. [12]If swallowed, call a poison center or doctor if you feel unwell. [11]

Conclusion

(1R,3S)-3-amino-1-(Boc-amino)cyclohexane is a high-value chiral building block that offers significant advantages in modern drug discovery. Its conformationally constrained cyclohexane scaffold, combined with the versatility of its differentially protected amino groups, provides medicinal chemists with a powerful tool for designing novel therapeutics with potentially enhanced potency, selectivity, and pharmacokinetic properties. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in the development of next-generation medicines.

References

  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET. Available at: [Link]

  • (1S,3R)-3-AMINO-1-(BOC-AMINO)CYCLOHEXANE. Available at: [Link]

  • WO 2016/020526 A1 - Common Organic Chemistry. Google Patents.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. MDPI. Available at: [Link]

  • (1R,3S)-3-Aminocyclohexanol | C6H13NO | CID 12213491. PubChem. Available at: [Link]

  • CAS 1259278-17-5 | (1R,3S)-3-Amino-1-(Boc-amino)cyclohexane,97% - Howei - Life Science Product & Service Solutions Provider. Howei. Available at: [Link]

  • Stereoselective synthesis of 1-amino-5-butyl-3-oxo- cyclohexane-1-carboxylic acid derivatives. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Honeywell Burdick & Jackson CHLOROFORM Product Number 049 Specifications: Physical Properties: Regulatory and Safety Data:. Available at: [Link]

  • CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. Google Patents.
  • 2-(3,4-Dimethoxyphenyl)-3-methylbutanenitrile. CAS Common Chemistry. Available at: [Link]

  • tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091934. PubChem. Available at: [Link]

  • Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and. Semantic Scholar. Available at: [Link]

  • Discovery of (1S,2R,3S,4S,5R,6R)-2-Amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxy-bicyclo[3.1.0]hexane-2,6-dicarboxylic Acid Hydrochloride (LY3020371·HCl): A Potent, Metabotropic Glutamate 2/3 Receptor Antagonist with Antidepressant-Like Activity. PubMed. Available at: [Link]

  • NMR SCT. Available at: [Link]

  • Application of Bioisosteres in Drug Design. Available at: [Link]

  • (1R,3S)-Cyclohexane-1,3-diamine dihydrochloride. PubChem. Available at: [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

  • Chemical Properties of 3-methylbutyl radical (CAS 2492-33-3). Cheméo. Available at: [Link]

  • (3S)-3,4-dimethylheptane | C9H20 | CID 144526671. PubChem. Available at: [Link]

Sources

Technical Guide: tert-Butyl (3-aminocyclohexyl)carbamate Stereoisomers

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the stereochemical intricacies, synthesis, and characterization of tert-butyl (3-aminocyclohexyl)carbamate , a critical diamine scaffold in medicinal chemistry.

Executive Summary

tert-Butyl (3-aminocyclohexyl)carbamate (CAS: 347186-01-0 for generic) is a mono-Boc-protected 1,3-diaminocyclohexane. It serves as a semi-rigid linker in drug discovery, particularly for kinase inhibitors (e.g., BTK, JAK) and GPCR ligands. Unlike flexible alkyl chains, the cyclohexane ring restricts conformational freedom, potentially reducing entropic penalties upon target binding.

The molecule possesses two chiral centers (C1 and C3), resulting in four discrete stereoisomers. Understanding the thermodynamic stability and spectroscopic signatures of the cis vs. trans diastereomers is prerequisite for successful scale-up and structure-activity relationship (SAR) studies.

Stereochemical Matrix & Conformational Analysis

The Four Stereoisomers

The 1,3-disubstitution pattern creates two diastereomeric pairs: cis and trans.[1]

DiastereomerConfigurationRelationshipThermodynamic Stability
cis (1R, 3S)Enantiomer of (1S, 3R)High (Diequatorial preferred)
cis (1S, 3R)Enantiomer of (1R, 3S)High (Diequatorial preferred)
trans (1R, 3R)Enantiomer of (1S, 3S)Low (Axial-Equatorial forced)
trans (1S, 3S)Enantiomer of (1R, 3R)Low (Axial-Equatorial forced)
Conformational Locking (The "cis-1,3 Effect")

Unlike 1,2- or 1,4-disubstituted cyclohexanes (where the trans diequatorial form is most stable), 1,3-disubstituted cyclohexanes favor the cis isomer.

  • cis-Isomer: Can adopt a chair conformation where both bulky groups (NH2 and NHBoc) are equatorial . This minimizes 1,3-diaxial interactions.[2]

  • trans-Isomer: Must adopt a chair with one group equatorial and one group axial . The axial substituent incurs significant steric strain (A-value penalty).

ConformationalAnalysis cluster_cis cis-Isomer (Thermodynamic Product) cluster_trans trans-Isomer (Kinetic/Less Stable) Cis_Chair1 Chair A (Diequatorial) Most Stable Cis_Chair2 Chair B (Diaxial) High Energy Cis_Chair1->Cis_Chair2 Ring Flip Trans_Chair1 Chair A (Axial-Equatorial) Medium Energy Trans_Chair2 Chair B (Equatorial-Axial) Medium Energy Trans_Chair1->Trans_Chair2 Ring Flip

Figure 1: Conformational analysis showing the thermodynamic advantage of the cis-isomer (diequatorial).

Synthesis & Manufacturing Protocols

Synthesis strategies generally rely on the reduction of aromatic precursors or the functionalization of 3-aminocyclohexanecarboxylic acids.

Route A: Catalytic Hydrogenation (cis-Selective)

This is the industrial standard for accessing the cis-scaffold. Hydrogenation of 1,3-phenylenediamines over Rhodium or Platinum catalysts typically favors the cis isomer due to the "suprafacial" addition of hydrogen to the aromatic ring.

Protocol:

  • Starting Material: N-Boc-1,3-phenylenediamine.

  • Catalyst: 5% Rh/Al₂O₃ or Rh/C (Rh is superior to Pd for preventing deamination).

  • Conditions: 50–100 psi H₂, AcOH/MeOH solvent, RT to 50°C.

  • Outcome: Yields ~80:20 to 90:10 mixture favoring cis.

Route B: Curtius Rearrangement (Stereospecific)

Used when high enantiopurity is required without chromatographic resolution.

Protocol:

  • Start: Enantiopure cis-3-aminocyclohexanecarboxylic acid.

  • Protection: Cbz-protection of the amine.

  • Rearrangement: DPPA (Diphenylphosphoryl azide), t-BuOH, reflux.

  • Deprotection: Hydrogenolysis of Cbz yields the mono-Boc diamine with retained stereochemistry.

SynthesisRoutes Start Precursor Selection RouteA Route A: Hydrogenation (N-Boc-1,3-phenylenediamine) Start->RouteA RouteB Route B: Curtius Rearrangement (3-aminocyclohexane carboxylic acid) Start->RouteB StepA1 H2, Rh/Al2O3, AcOH (Suprafacial Addition) RouteA->StepA1 StepB1 1. DPPA, tBuOH, Reflux 2. Cbz Deprotection RouteB->StepB1 ProductA Mixture (cis-major) Requires HPLC/Crystallization StepA1->ProductA ProductB Stereopure Isomer (Retains Starting Config) StepB1->ProductB

Figure 2: Synthetic pathways comparing scale-oriented hydrogenation vs. precision rearrangement.

Analytical Characterization (NMR Differentiation)

Differentiation of cis and trans isomers is best achieved via ¹H NMR by analyzing the coupling constants (


) of the methine protons at C1 and C3.
Data Interpretation Table
Featurecis-Isomer (Diequatorial)trans-Isomer (Axial-Equatorial)
Conformation H1 and H3 are both Axial One H is Axial , one is Equatorial
Multiplicity (H1/H3) tt (Triplet of triplets)qt or complex multiplet
Coupling (

)
Large (~11–12 Hz)Only one large coupling
Coupling (

)
Small (~3–4 Hz)Small (~3–4 Hz)
Chemical Shift Typically more shielded (upfield)Typically deshielded (downfield)

Expert Insight: In the cis-isomer, the protons at C1 and C3 are axial. They couple with the adjacent axial protons (at C2, C4, C6) with a large Karplus angle (~180°), resulting in a wide splitting pattern (


 Hz). In the trans-isomer, the equatorial proton lacks this large anti-periplanar coupling, appearing as a narrower multiplet.

Separation & Purification

For mixtures obtained via Route A (Hydrogenation), separation is mandatory.

  • Acid-Base Extraction (Crude): The product is an amine. Impurities (non-basic) can be removed by extracting the acidified aqueous phase with ether, then basifying and extracting the product into DCM.

  • Diastereomeric Salt Resolution:

    • Reagent: L-Tartaric acid or Dibenzoyl-L-tartaric acid .

    • Solvent: Ethanol/Water mixtures.

    • Mechanism: The cis-isomer often forms a less soluble salt due to its more compact, symmetric shape compared to the trans-isomer.

  • Preparative HPLC:

    • Column: C18 (Reverse Phase) for diastereomers; ChiralPAK AD-H or OD-H for enantiomers.

    • Mobile Phase: Water/Acetonitrile with 0.1% NH₄OH (Basic modifier is crucial to keep the amine free-based and improve peak shape).

References

  • BenchChem. (2025).[3][4][5] The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block. Retrieved from

  • Organic Syntheses. (2014). Preparation of tert-Butyl Carbamates. Org. Synth. 2014, 91, 1-10. Retrieved from

  • Common Organic Chemistry. (2016). Synthesis of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate. Patent WO2016020526. Retrieved from

  • National Institutes of Health (NIH). (2025). Stereoselective Synthesis of Aminocyclohexanols. Retrieved from

  • Sigma-Aldrich. (2025). Product Specification: tert-Butyl (3-aminocyclohexyl)carbamate. Retrieved from

Sources

Strategies for Sourcing and Utilizing High-Purity tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Structural Ontology and Mechanistic Role in Drug Design

tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1259278-17-5) is a highly specialized chiral diamine building block . With a molecular formula of C11H22N2O2 and a molecular weight of 214.31 g/mol , this compound features a primary amine and a Boc-protected secondary amine on a cyclohexane scaffold [[1]]().

From a drug design perspective, the strict (1R,3S) stereochemistry is not arbitrary. This specific spatial arrangement provides the precise vector mapping required for hydrogen bonding within tight enzymatic pockets. For example, in the development of novel pyridine and pyrimidine derivatives, this scaffold is critical for targeting the cap-binding domain of the Influenza A virus polymerase 2. The Boc (tert-butyloxycarbonyl) group provides orthogonal protection, allowing chemists to selectively functionalize the primary amine without cross-reactivity at the secondary amine site.

Global Supplier Landscape & Procurement Metrics

When sourcing CAS 1259278-17-5 for advanced R&D or GMP scale-up, purity (typically ≥97%) is paramount . Trace impurities or enantiomeric mismatches can drastically reduce the yield of the final Active Pharmaceutical Ingredient (API) and complicate chromatographic purification.

Table 1: Verified Commercial Suppliers of CAS 1259278-17-5
SupplierPurity GradeAnalytical ValidationScale & Availability
Sigma-Aldrich (MilliporeSigma) 97%NMR, HPLC, LC-MSStocked via Partners (e.g., ChemScene) 3
BLD Pharm >97%NMR, UPLCCatalog / R&D Scale 4
Accela ChemBio 95-97%COA ProvidedGram to Ton Scale (CMO)
Howei Pharm 97%COA (Q/HWC001-2023)Variable / Inquiry 1

Experimental Methodology: Self-Validating Orthogonal Deprotection

As a Senior Application Scientist, I emphasize that chemical protocols must be designed as self-validating systems. The following protocol details the Boc deprotection of the functionalized intermediate.

Causality Focus: We utilize 4M HCl in dioxane rather than Trifluoroacetic acid (TFA) for the deprotection step. TFA cleavage generates trifluoroacetate salts, which are hygroscopic and can complicate downstream basic coupling steps. Conversely, HCl in dioxane drives the reaction to completion via the precipitation of the amine hydrochloride salt (Le Chatelier’s principle). This precipitation serves as an immediate visual indicator of reaction progress and simplifies purification by eliminating the need for aqueous workup.

Protocol: Boc-Deprotection via HCl/Dioxane
  • Preparation: Dissolve the Boc-protected functionalized intermediate (1.0 eq) in anhydrous 1,4-dioxane (0.1 M concentration) under an inert nitrogen atmosphere.

  • Reagent Addition: Dropwise add 4M HCl in dioxane (10.0 eq) at 0 °C. Causality: Initiating the reaction at a low temperature prevents the exothermic degradation of sensitive functional groups on the primary amine substituent.

  • Propagation: Remove the ice bath and stir at ambient temperature (20-25 °C) for 2 hours.

  • In-Process Control (IPC): Monitor the reaction via LC-MS. The complete disappearance of the [M+H] peak and the appearance of the [M-Boc+H] peak validates the cleavage.

  • Isolation: Concentrate the mixture under reduced pressure to half volume. Triturate the resulting residue with cold diethyl ether.

  • Validation: Filter the precipitated amine hydrochloride salt. The formation of a white crystalline solid confirms successful salt formation. Validate purity via 1H NMR (D2O), ensuring the absolute absence of the prominent Boc singlet at ~1.4 ppm.

SynthesisWorkflow A tert-Butyl ((1R,3S)-3- aminocyclohexyl)carbamate B SNAr / Amidation at Primary Amine A->B Step 1 C Boc Deprotection (4M HCl/Dioxane) B->C Step 2 D Electrophilic Derivatization C->D Step 3 E Target API (Antiviral Candidate) D->E Step 4

Workflow for orthogonal deprotection and API synthesis using the (1R,3S) diamine scaffold.

Biological Application: Influenza A Polymerase Inhibition

The (1R,3S)-3-aminocyclohexyl scaffold is instrumental in synthesizing molecules that target viral replication machinery. According to recent patent literature, derivatives of this compound are highly effective inhibitors of the influenza virus cap-binding domain [[5]]().

Causality in Assay Design: To validate these API candidates, researchers employ a Luciferase Reporter Assay (LRA) 2. This in vitro, cell-based assay utilizes a replication-competent influenza reporter virus. By measuring luciferase output, we can directly quantify the inhibition of viral RNA transcription. If the API successfully binds the polymerase complex, transcription is halted, and the luciferase signal decreases in a predictable, dose-dependent manner. This creates a direct, measurable link between the chemical structure synthesized in the lab and its biological efficacy.

LRA_Assay Host Host Cell (In Vitro Culture) Polymerase Viral Polymerase (Cap-Binding Domain) Host->Polymerase Viral Replication Virus Influenza A Reporter Virus Virus->Host Infection API API Candidate (Diamine Scaffold) API->Polymerase Competitive Inhibition Signal Luciferase Signal Quantification Polymerase->Signal Transcriptional Output

Luciferase Reporter Assay pathway for evaluating Influenza A polymerase inhibitors.

Conclusion

The successful integration of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate into drug discovery pipelines requires stringent supplier qualification and robust, self-validating synthetic protocols. By leveraging its orthogonal reactivity and precise stereochemistry, scientists can construct highly targeted antiviral therapeutics with measurable biological outcomes.

References

  • 3 Title: tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate - Merck. Source: sigmaaldrich.com.

  • 5 Title: WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. Source: google.com (Patents).

  • Title: (1r,3s)-3-amino-1-(boc-amino)cyclohexane | 1259278-17-5 - MilliporeSigma. Source: sigmaaldrich.com.

  • Title: Accela ChemBio Inc. - ChemBuyersGuide.com. Source: chembuyersguide.com.

  • 1 Title: CAS 1259278-17-5 | (1R,3S)-3-Amino-1-(Boc-amino)cyclohexane,97% - Howei. Source: howeipharm.com.

  • [[4]]() Title: 1259278-17-5|tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate - BLDpharm. Source: bldpharm.com.

  • 2 Title: WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza. Source: google.com (Patents).

Sources

A Technical Guide to the Safety, Handling, and Application of Boc-Protected Aminocyclohexanes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The cyclohexylamine framework is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of natural products, agrochemicals, and pharmaceutical agents, including drugs for Parkinson's disease and norepinephrine-dopamine reuptake inhibitors.[1][2][3] Its rigid, three-dimensional structure provides a valuable platform for orienting functional groups in precise vectors to optimize interactions with biological targets.[4] However, the inherent reactivity of the amine functionality necessitates a robust protection strategy during multi-step synthetic campaigns.

The tert-butyloxycarbonyl (Boc) group is one of the most indispensable amine-protecting groups in organic synthesis.[5][6] Its widespread use stems from its remarkable stability under a wide range of nucleophilic and basic conditions, coupled with its clean and efficient removal under mild acidic conditions.[6][7][8] This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the critical safety data, handling protocols, and synthetic applications of Boc-protected aminocyclohexanes, empowering the effective and safe use of these vital chemical building blocks.

Chapter 1: Hazard Identification and Safety Protocols

A thorough understanding of a reagent's potential hazards is the foundation of safe laboratory practice. The Safety Data Sheet (SDS) is the primary source for this information. For the class of Boc-protected aminocyclohexanes, a consistent pattern of hazards is observed, primarily related to irritant properties.

Summary of Safety Data Sheet (SDS) Information

The following table summarizes the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals information for several representative Boc-protected aminocyclohexanes. While individual compounds may have unique properties, the core hazards are largely consistent.

CompoundGHS Pictogram(s)Hazard Statements (H-Codes)Key Precautionary Statements (P-Codes)
cis-4-(Boc-amino)cyclohexanol GHS07 (Exclamation Mark)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[9][10][11]P261, P264, P280, P302+P352, P305+P351+P338[9]
trans-4-(Boc-amino)cyclohexanol GHS07 (Exclamation Mark)H315: Causes skin irritation.H319: Causes serious eye irritation.[12][13]P264, P280, P302+P352, P305+P351+P338[12][13]
tert-Butyl cis-4-(methylamino)cyclohexyl)carbamate GHS07 (Exclamation Mark)H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[14]P261, P264, P270, P280, P302+P352, P304+P340[14]
trans-4-(Boc-amino)cyclohexylamine GHS07 (Exclamation Mark)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[15]P261, P280, P302+P352, P305+P351+P338
tert-Butyl N-[1-(2-aminoethyl)cyclobutyl]carbamate GHS07 (Exclamation Mark)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[16]P261, P264, P271, P280, P302+P352, P304+P340[16]
Standard Operating Procedure (SOP) for Safe Handling

This protocol is a self-validating system designed to mitigate the risks identified in the SDS. The causality for each step is grounded in established chemical safety principles.

1. Engineering Controls:

  • Rationale: To minimize respiratory exposure to fine powders or dust, which can cause respiratory irritation (H335).[9][14][16]

  • Procedure: Always handle solid Boc-protected aminocyclohexanes within a certified chemical fume hood or a powder containment hood. Ensure adequate ventilation.[9][16][17]

2. Personal Protective Equipment (PPE):

  • Rationale: To prevent skin and eye irritation (H315, H319) from direct contact.[9][12][14]

  • Procedure:

    • Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[13]

    • Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for integrity before use and change them immediately if contact with the chemical is suspected.[13][16]

    • Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.[18]

3. Handling and Storage:

  • Rationale: To maintain compound integrity and prevent accidental exposure or release.

  • Procedure:

    • Avoid dust formation during handling.[9][19]

    • Keep containers tightly closed when not in use to prevent moisture absorption, which could potentially hydrolyze the compound over long periods.[7][9]

    • Store in a cool, dry, and well-ventilated area away from strong acids and oxidizing agents.[15][17][18] Refrigerated storage is often recommended.[12]

4. Spills and Disposal:

  • Rationale: To contain and neutralize the material safely, preventing environmental release and further exposure.

  • Procedure:

    • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[9][14]

    • Wipe the area with a damp cloth, then decontaminate the surface.

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[9][14]

5. First Aid:

  • Rationale: To provide immediate and appropriate care following an exposure.

  • Procedure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][13][20]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[9][14][20]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[9][14][20]

    • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek medical attention.[14][20]

Chapter 2: The Chemistry of the Boc-Protecting Group

The efficacy of Boc-protected aminocyclohexanes in synthesis is a direct result of the chemical properties of the tert-butyloxycarbonyl group.

Stability and Orthogonality

The Boc group is renowned for its stability profile. It is resistant to a wide array of reagents and conditions, including:

  • Most nucleophiles and bases.[6][7]

  • Catalytic hydrogenation (e.g., H₂, Pd/C), which is used to remove groups like benzyloxycarbonyl (Cbz).[6]

This stability makes the Boc group "orthogonal" to many other protecting groups, meaning one can be selectively removed in the presence of the other.[6][21] This principle is a cornerstone of modern synthetic strategy, particularly in complex molecule and peptide synthesis, allowing for the sequential unmasking of reactive sites.[21]

Mechanism of Acid-Catalyzed Deprotection

The primary vulnerability of the Boc group is its lability to acid.[6][7] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an anhydrous solvent.[22] The mechanism proceeds via a pathway that results in gaseous byproducts, which drives the reaction to completion.

The key steps are:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by the acid.

  • Carbocation Formation: The protonated intermediate fragments, leading to the formation of a highly stable tertiary carbocation (the tert-butyl cation), the free amine, and carbon dioxide.

  • Cation Quenching: The tert-butyl cation is typically quenched by the counter-ion or scavengers present in the reaction mixture.

G cluster_mech Boc Deprotection Mechanism BocAmine R-NH-Boc BocAmine->inv1 + H⁺ (e.g., TFA) Protonated R-NH-Boc(H⁺) Intermediate [Carbamic Acid Intermediate] Protonated->Intermediate Fragmentation Intermediate->inv2 Products R-NH₃⁺  +  CO₂  +  t-Bu⁺ inv1->Protonated inv2->Products Decarboxylation

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Chapter 3: Key Synthetic Methodologies

The following protocols represent field-proven, reliable methods for the protection, deprotection, and purification of aminocyclohexane derivatives.

G Start Aminocyclohexane Protected Boc-Protected Aminocyclohexane Start->Protected Boc₂O, Base (Protection) Modified Modified Intermediate (Further Synthesis) Protected->Modified R-X, Coupling, etc. (Functionalization) Deprotected Final Product (Free Amine) Modified->Deprotected TFA or HCl (Deprotection)

Caption: General synthetic workflow using Boc protection.

Protocol 1: N-Boc Protection of an Aminocyclohexane

This protocol describes the standard procedure for protecting a primary or secondary aminocyclohexane using di-tert-butyl dicarbonate (Boc₂O).[6][21][23]

  • Rationale: The amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. A mild base is used to neutralize the acid byproduct and facilitate the reaction.[6]

  • Methodology:

    • Dissolution: Dissolve the aminocyclohexane substrate (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran, approx. 0.2 M).

    • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.5 equiv.), to the solution and stir.

    • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.) in the same solvent to the stirring mixture at 0 °C (ice bath).

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: The crude product can often be purified by recrystallization or flash column chromatography.

Protocol 2: Acid-Catalyzed Deprotection of a Boc-Aminocyclohexane

This protocol outlines the removal of the Boc group to regenerate the free amine.[7][21]

  • Rationale: A strong acid cleaves the acid-labile tert-butyl carbamate bond via the mechanism described in Chapter 2.[6]

  • Methodology:

    • Dissolution: Dissolve the Boc-protected aminocyclohexane (1.0 equiv.) in dichloromethane (DCM, approx. 0.1 M).

    • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 equiv., often used as a 20-50% solution in DCM).

    • Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting amine is typically obtained as its TFA salt.

    • Neutralization (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash with a saturated aqueous solution of NaHCO₃ or another mild base. Dry the organic layer and concentrate to yield the free amine.

Protocol 3: Selective Mono-Boc Protection of a Cyclohexanediamine

Achieving mono-protection of a symmetric diamine is a common synthetic challenge, as di-protection is often a competing side reaction.[24] This method uses in situ generation of HCl to selectively protect one amine.[25]

  • Rationale: One equivalent of HCl protonates one of the two amine groups, forming an ammonium salt. This deactivates it towards the electrophilic Boc₂O, allowing the remaining free amine to react selectively.[25][26]

  • Methodology:

    • Setup: To a stirring solution of anhydrous methanol at 0 °C, slowly add chlorotrimethylsilane (Me₃SiCl) (1.0 equiv.) to generate one equivalent of HCl in situ.[25]

    • Diamine Addition: Add the cyclohexanediamine (1.0 equiv.) to the cold methanolic HCl solution and stir for 15 minutes.

    • Protection: Slowly add a solution of Boc₂O (1.0 equiv.) in methanol.

    • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.

    • Work-up: Dilute the reaction with water and wash with diethyl ether to remove any di-Boc-protected byproduct. Adjust the aqueous layer's pH to >12 with 2M NaOH.

    • Extraction: Extract the aqueous layer multiple times with dichloromethane. Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to yield the pure mono-protected diamine.[25]

Chapter 4: The Role of Boc-Protected Aminocyclohexanes in Drug Discovery

The aminocyclohexane motif is a cornerstone in the design of new therapeutics due to its favorable physicochemical properties and its ability to act as a rigid scaffold.[2][27] Boc-protected aminocyclohexanes are the key reagents that allow chemists to incorporate this valuable scaffold into complex molecules with precision and control.

These building blocks are instrumental in the synthesis of:

  • Janus Kinase (JAK) Inhibitors: Used in the treatment of autoimmune diseases and cancer.[28]

  • Selective Receptor Antagonists: Such as V1A receptor antagonists with potential applications in neuroscience.[15]

  • Enzyme Inhibitors: Derivatives have shown potent inhibition of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for metabolic diseases.[27]

The Boc group allows other chemical transformations to occur elsewhere on the molecule without affecting the amine, which can then be deprotected at a later, strategic point in the synthesis to participate in a final bond-forming reaction.

G scaffold Aminocyclohexane Core app1 Pharmaceuticals scaffold:f1->app1 app2 Agrochemicals scaffold:f2->app2 app3 Material Science scaffold:f3->app3

Caption: The aminocyclohexane as a versatile scaffold.

Conclusion

Boc-protected aminocyclohexanes are powerful and versatile reagents in the arsenal of the modern synthetic chemist. While they possess manageable irritant hazards that demand adherence to standard laboratory safety protocols, their true value lies in the robust and predictable chemistry of the Boc group. Its stability and orthogonality provide the synthetic control necessary to construct complex molecular architectures. A comprehensive understanding of the safety data, handling procedures, and underlying chemical principles detailed in this guide will enable researchers and drug development professionals to leverage these critical building blocks safely and effectively in the pursuit of new scientific discoveries.[21]

References

  • Vertex AI Search. (2025). SAFETY DATA SHEET for cis-4-(Boc-amino)cyclohexanol.
  • MedChemExpress. (2025). tert-Butyl cis-4-(methylamino)cyclohexyl)
  • Benchchem.
  • Chem-Impex. Boc-1-aminocyclohexane carboxylic acid.
  • ResearchGate.
  • Combi-Blocks, Inc. (2023). QP-0757 p.
  • MilliporeSigma. trans-4-(boc-amino)cyclohexanol | 111300-06-2.
  • Benchchem. (2025). Stability and Storage of Boc-Protected Diamines: A Technical Guide.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Glushkov, V. A. (2006). Synthesis and biological activity of cyclohexylamine derivatives. Pharmaceutical Chemistry Journal, 40(6), 298-302.
  • Sigma-Aldrich. MRT - Mono-Boc-Protection of Diamines.
  • PubChem. cis-4-(tert-Butoxycarbonylamino)cyclohexanol.
  • PubChem. Tert-butyl trans-4-(2-oxoethyl)
  • Sigma-Aldrich.
  • AK Scientific, Inc.
  • Fisher Scientific. SAFETY DATA SHEET - trans-4-(Boc-amino)cyclohexanol.
  • J. Mex. Chem. Soc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • AK Scientific, Inc. Tert-Butyl N-[1-(2-aminoethyl)
  • Lu, Y. N., et al. (2024). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. RSC Publishing.
  • Thermo Fisher Scientific Chemicals, Inc. (2009).
  • Lu, Y. N., et al. (2024).
  • Lee, D. W., Ha, H. J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • Fisher Scientific. SAFETY DATA SHEET - trans-4-(Boc-amino)cyclohexanecarboxylic acid.
  • Słoczyńska, K., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1. PMC.
  • Thermo Scientific Chemicals. cis-4-(Boc-amino)cyclohexanol, 97% 1 g.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Rayeneh Group. (2021). Cyclohexylamine.
  • Thermo Scientific Chemicals. trans-4-(Boc-amino)cyclohexylamine, 97%.
  • Shenyang East Chemical Science-Tech Co., Ltd. (2024). Cyclohexylamine plays a key role in multiple industries.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • Google Patents.
  • Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH.

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Methodological & Application

using tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate as a linker in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Rigidifying the Chasm: Application of tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate as a Conformational Lock in Heterobifunctional Degrader Design

Executive Summary & Strategic Rationale

In the modern era of Targeted Protein Degradation (TPD), the "linker" has evolved from a passive connector to a critical determinant of ternary complex stability, cooperativity, and oral bioavailability.[1] While flexible polyethylene glycol (PEG) and alkyl chains remain the workhorses of early-stage discovery, they often suffer from high entropic penalties upon binding and poor metabolic stability.

This guide details the application of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS: 1259278-17-5) as a semi-rigid, cycloaliphatic linker scaffold. The cis-1,3-substitution pattern of this cyclohexane derivative offers a defined exit vector (approx. 120° dihedral angle in the diequatorial chair conformation), enabling researchers to "lock" the spatial orientation between the E3 ligase anchor and the protein of interest (POI) warhead.

Key Advantages:

  • Entropic Pre-organization: Reduces the energetic cost of ternary complex formation compared to flexible linear chains.

  • Metabolic Hardening: The cyclohexane ring is significantly more resistant to oxidative metabolism (CYP450) than linear alkyl or PEG chains.

  • Orthogonal Functionalization: The mono-Boc protection allows for controlled, sequential coupling of two distinct amine-reactive ligands.

Chemical Properties & Structural Analysis

Understanding the stereochemical behavior of this linker is prerequisite to its effective deployment.

  • Stereochemistry: (1R, 3S)-1,3-diaminocyclohexane derivative.

  • Conformation: In the 1,3-disubstituted cyclohexane system, the cis isomer (1R, 3S) predominantly adopts a diequatorial chair conformation. This is thermodynamically favored over the diaxial conformation due to 1,3-diaxial steric interactions.

  • Vector Geometry: The diequatorial arrangement projects the two amino groups away from the ring core, providing a rigid spacer length of approximately 5–6 Å, with a restricted rotational freedom that favors specific "C-shaped" or extended conformations depending on the secondary amide bond rotamers.

PropertySpecification
CAS Number 1259278-17-5
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Stereochemistry cis-(1R, 3S)
Solubility Soluble in DCM, DMF, DMSO, MeOH; Low solubility in Water
Purity Requirement ≥97% (HPLC), ≥99% ee (Chiral purity is critical for SAR consistency)

Application Workflow: Linker Scanning in PROTAC Design

The following workflow illustrates how to integrate this linker into a PROTAC synthesis campaign, specifically when transitioning from a flexible "linker scan" to a rigidified optimization strategy.

Visual Workflow: Synthesis Logic

PROTAC_Synthesis Start Start: Linker Selection Linker tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate (Mono-Boc Protected) Start->Linker Step1 Step 1: Amide Coupling (Free Amine + Ligand A-COOH) Linker->Step1 HATU/DIPEA Inter1 Intermediate 1: Boc-Linker-Ligand A Step1->Inter1 Step2 Step 2: Boc Deprotection (TFA or HCl) Inter1->Step2 Acidolysis Inter2 Intermediate 2: H2N-Linker-Ligand A (Salt) Step2->Inter2 Step3 Step 3: Final Coupling (Amine + Ligand B-COOH) Inter2->Step3 PyBOP/NMM Final Final PROTAC (Rigidified Construct) Step3->Final

Figure 1: Sequential assembly workflow for heterobifunctional degraders using the mono-Boc diaminocyclohexane linker. This route minimizes side reactions by leveraging the orthogonal protecting group strategy.

Detailed Experimental Protocols

Safety Precaution: Perform all reactions in a fume hood. Trifluoroacetic acid (TFA) is corrosive; HATU is a potential allergen.

Protocol A: Primary Coupling (Anchor Attachment)

Objective: Attach the E3 ligase ligand (e.g., a Thalidomide derivative with a carboxylic acid handle) to the free amine of the linker.

Reagents:

  • Ligand A-COOH (1.0 equiv)

  • tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • Dissolution: In a dry vial, dissolve Ligand A-COOH (0.1 mmol) in anhydrous DMF (1.0 mL).

  • Activation: Add HATU (45.6 mg, 0.12 mmol) and DIPEA (52 µL, 0.3 mmol). Stir at Room Temperature (RT) for 5 minutes to form the activated ester.

  • Addition: Add tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (23.6 mg, 0.11 mmol) to the mixture.

  • Reaction: Purge with nitrogen, cap, and stir at RT for 2–4 hours. Monitor by LC-MS (Look for [M+H]+ corresponding to Product + Boc).

  • Workup: Dilute with EtOAc (15 mL), wash with saturated NaHCO₃ (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Flash chromatography (hexane/EtOAc or DCM/MeOH gradient).

Protocol B: Boc Deprotection

Objective: Unmask the second amine for warhead attachment.

Reagents:

  • Intermediate 1 (from Protocol A)

  • TFA (Trifluoroacetic acid)[2]

  • DCM (Dichloromethane)

Procedure:

  • Solubilization: Dissolve Intermediate 1 in DCM (2 mL per 100 mg substrate).

  • Acidolysis: Add TFA dropwise to reach a final ratio of 4:1 (DCM:TFA).

  • Reaction: Stir at RT for 1 hour. LC-MS should show complete loss of the Boc group (-100 mass units) and appearance of the amine mass.

  • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or DCM (3x) to remove residual TFA.

    • Critical Note: The product is a TFA salt. For the next coupling, ensure sufficient base is used to neutralize this salt, or perform a free-basing step using an SCX-2 cartridge.

Protocol C: Secondary Coupling (Warhead Attachment)

Objective: Attach the POI ligand to complete the PROTAC.

Reagents:

  • Ligand B-COOH (Warhead) (1.0 equiv)

  • Intermediate 2 (Amine salt) (1.0 equiv)

  • PyBOP (1.2 equiv) - Chosen here for slower, more controlled coupling to bulky secondary amines.

  • NMM (N-Methylmorpholine) (4.0 equiv)

  • DMF[3]

Procedure:

  • Mix: Dissolve Ligand B-COOH and PyBOP in DMF. Add NMM.

  • Combine: Add the solution to the vial containing Intermediate 2 (TFA salt).

  • Reaction: Stir at RT for 4–16 hours.

  • Purification: Direct injection onto Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient). Lyophilize to obtain the final powder.

Decision Logic: When to Use This Linker?

Not all degraders benefit from rigidity. Use the following decision tree to determine if this scaffold fits your SAR (Structure-Activity Relationship) stage.

Linker_Decision_Tree Start Start: PROTAC Optimization Q1 Is the initial flexible linker (PEG/Alkyl) showing potency (>1uM)? Start->Q1 Q2 Is metabolic stability poor (High clearance)? Q1->Q2 Yes (Active) Use_Flex Recommendation: Stick to PEG/Alkyl for now to find binding footprint. Q1->Use_Flex No (Inactive) Q3 Is the Ternary Complex short-lived (Low cooperativity)? Q2->Q3 No Use_Rigid Recommendation: Switch to (1R,3S)-Cyclohexane Linker to lock conformation. Q2->Use_Rigid Yes Q3->Use_Flex No Q3->Use_Rigid Yes

Figure 2: Strategic decision matrix for transitioning from flexible exploration to rigidified optimization.

Troubleshooting & Quality Control

  • NMR Validation:

    • In ¹H NMR (DMSO-d₆), the Boc group appears as a strong singlet at ~1.37 ppm.

    • The methine protons (CH-NH) of the cyclohexane ring in the cis-1,3 isomer typically appear around 3.3–3.9 ppm.

    • Diagnostic Signal: Upon deprotection, the disappearance of the 1.37 ppm singlet is the primary QC marker.

  • Stereochemical Integrity:

    • Avoid harsh heating (>80°C) under strongly basic conditions to prevent potential epimerization, although the 1,3-cis system is thermodynamically robust.

  • Solubility Issues:

    • If the final PROTAC is insoluble during purification, try using a co-solvent system of DMSO/MeOH (1:1) for injection. The cyclohexane linker adds lipophilicity compared to PEG; ensure your LC gradient starts with higher organic content (e.g., 10% MeCN) than usual.

References

  • Sigma-Aldrich. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate Product Analysis. Link

  • Maple, H. J., et al. (2019). "A Database of PROTAC Linkers: Analysis of Common Motifs." Bioorganic & Medicinal Chemistry Letters. (Context: Analysis of linker rigidity in degrader databases). Link

  • Burslem, G. M., & Crews, C. M. (2020). "Proteolysis-Targeting Chimeras as Therapeutics and Tools for Biological Discovery." Cell. (Context: Importance of linker length and rigidity in ternary complex formation). Link

  • Wurz, R. P., et al. (2018). "A 'Click Chemistry' Platform for the Rapid Synthesis of Bispecific Molecules for Inducing Protein Degradation." Journal of Medicinal Chemistry. (Context: Comparison of linker types including cycloalkanes). Link

  • ChemicalBook. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate Properties and Synthesis. Link

Sources

preparation of sulfonamides from Boc-protected 1,3-diaminocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Sulfonylation of Mono-Boc-Protected 1,3-Diaminocyclohexane

Introduction and Mechanistic Rationale

The functionalization of cycloaliphatic diamines is a cornerstone in modern medicinal chemistry, particularly in the synthesis of spatially defined pharmacophores and kinase inhibitors [1]. 1,3-Diaminocyclohexane provides a rigid, chiral scaffold that dictates the three-dimensional orientation of appended functional groups. However, differentiating the two equivalent primary amines requires orthogonal protection strategies.

By utilizing tert-butyl (3-aminocyclohexyl)carbamate (mono-Boc-1,3-diaminocyclohexane), researchers can selectively functionalize the unprotected amine. The synthesis of sulfonamides from this precursor via reaction with sulfonyl chlorides is highly efficient. The transformation relies on a nucleophilic acyl substitution-like pathway at the sulfur center. The use of a non-nucleophilic, sterically hindered base (such as N,N-diisopropylethylamine, DIPEA, or triethylamine, TEA) is critical; it neutralizes the hydrochloric acid byproduct, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion [2].

This application note details a robust, self-validating protocol for the synthesis of sulfonamides from mono-Boc-protected 1,3-diaminocyclohexane, optimized for high yield, minimal bis-sulfonylation, and preservation of the acid-sensitive Boc protecting group.

Reaction Workflow and Process Visualization

The process follows a sequential workflow, transitioning from the preparation of the reaction mixture under inert conditions to the isolation of the pure sulfonamide. The Boc group remains entirely stable under the mildly basic conditions of the sulfonylation, allowing for downstream orthogonal deprotection (e.g., using Trifluoroacetic acid, TFA) if further functionalization is required [3].

SulfonylationWorkflow Start tert-Butyl (3-aminocyclohexyl)carbamate + Sulfonyl Chloride Reaction Sulfonylation Reaction (DCM, TEA/DIPEA, 0 °C to RT) Start->Reaction Workup Aqueous Workup (NaHCO3 / Brine Wash) Reaction->Workup Quench & Extract Purification Flash Chromatography (Hexane/EtOAc) Workup->Purification Organic Phase Product Pure Boc-Protected Cycloaliphatic Sulfonamide Purification->Product Evaporation Deprotection Optional: Boc Deprotection (TFA in DCM) Product->Deprotection Downstream Elaboration

Workflow for the selective sulfonylation of mono-Boc-1,3-diaminocyclohexane.

Experimental Optimization Data

To establish a self-validating protocol, reaction parameters were systematically evaluated. The choice of solvent and base significantly impacts the reaction kinetics and the purity of the crude product. Dichloromethane (DCM) is preferred over polar aprotic solvents like DMF, as it minimizes the competitive hydrolysis of the sulfonyl chloride by trace moisture.

Table 1: Optimization of Reaction Conditions for Sulfonylation

EntrySolventBase (Eq.)Temp ProfileReaction TimeYield (%)Observation / Causality
1THFTEA (1.5)0 °C → RT12 h72%Slower kinetics; partial precipitation of TEA·HCl.
2DCMPyridine (2.0)RT8 h65%Elevated side reactions; difficult removal of pyridine.
3DCMTEA (1.5)0 °C → RT4 h89%Clean conversion; TEA·HCl easily removed in workup.
4DCMDIPEA (1.5)0 °C → RT4 h92% Optimal ; sterically hindered base prevents side reactions.
5DMFK₂CO₃ (2.0)60 °C6 h45%Significant hydrolysis of sulfonyl chloride; thermal degradation.

Note: Reactions performed on a 5.0 mmol scale using p-toluenesulfonyl chloride (1.05 eq). Yields represent isolated, chromatographically pure product.

Detailed Experimental Protocol

This protocol describes the synthesis of tert-butyl (3-(phenylsulfonamido)cyclohexyl)carbamate using benzenesulfonyl chloride. The methodology is broadly applicable to diverse aliphatic and aromatic sulfonyl chlorides.

Materials and Reagents
  • tert-Butyl (3-aminocyclohexyl)carbamate (1.0 equivalent)

  • Benzenesulfonyl chloride (1.05 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of substrate)

  • Saturated aqueous sodium bicarbonate (

    
    )
    
  • Brine (saturated

    
     solution)
    
  • Anhydrous sodium sulfate (

    
    )
    
Step-by-Step Methodology

Step 1: Preparation of the Amine Solution

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon or nitrogen atmosphere.

  • Dissolve tert-butyl (3-aminocyclohexyl)carbamate (1.0 eq, e.g., 2.14 g, 10.0 mmol) in anhydrous DCM (20 mL).

  • Add DIPEA (1.5 eq, 2.61 mL, 15.0 mmol) via syringe. Causality: The amine must be fully dissolved and the base present before the addition of the electrophile to ensure immediate neutralization of the generated HCl, preventing the formation of the unreactive amine hydrochloride salt.

Step 2: Electrophile Addition 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Dissolve the benzenesulfonyl chloride (1.05 eq, 1.34 mL, 10.5 mmol) in a small volume of anhydrous DCM (5 mL). 6. Add the sulfonyl chloride solution dropwise to the reaction mixture over 10–15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and maintains a low local concentration of the electrophile, heavily suppressing the formation of bis-sulfonated byproducts.

Step 3: Reaction Progression 7. Allow the reaction mixture to stir at 0 °C for 30 minutes, then gradually warm to room temperature (RT). 8. Stir at RT for 3 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexanes) or LC-MS until the primary amine is completely consumed.

Step 4: Aqueous Workup 9. Quench the reaction by adding saturated aqueous


 (20 mL). Stir vigorously for 10 minutes.
10. Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL).
11. Wash the combined organic layers sequentially with 0.1 M HCl (10 mL) (to remove residual DIPEA/TEA), water (20 mL), and brine (20 mL).
Causality: The mild acidic wash removes excess base without cleaving the Boc group, provided the contact time is brief and the acid is dilute.

Step 5: Isolation and Purification 12. Dry the organic phase over anhydrous


, filter, and concentrate under reduced pressure using a rotary evaporator.
13. Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc).
14. Pool the product-containing fractions and evaporate to yield the pure sulfonamide as a white solid or viscous oil.

Self-Validation and Quality Control

To ensure the integrity of the synthesized protocol, researchers must validate the product using the following analytical checkpoints:

  • 1H NMR (400 MHz, CDCl3): Confirm the presence of the Boc group (strong singlet at ~1.43 ppm, 9H). The sulfonamide proton (

    
    ) typically appears as a broadened doublet or triplet between 4.5–5.5 ppm, depending on hydrogen bonding. Aromatic protons from the sulfonyl group should integrate correctly relative to the cyclohexane scaffold.
    
  • Mass Spectrometry (ESI-MS): Look for the

    
     or 
    
    
    
    ion. A common fragmentation pattern for Boc-protected compounds in ESI is the loss of the tert-butyl group (
    
    
    ) or the entire Boc group (
    
    
    ).

References

  • Li, Y., et al. "Transcriptional enhanced associate domain (tead) transcription factor inhibitors and uses thereof." World Intellectual Property Organization, WO2020081572A1, 2020.
  • Ghassemi, S., & Fuchs, K. "Synthesis of Unsymmetric Sulfonamides." Molecular Diversity, vol. 9, 2005, pp. 295-299. Available at:[Link]

  • Khedhiri, C., et al. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." Journal of Molecular Catalysis A: Chemical, 2015. Available at:[Link]

general procedure for mono-Boc protection of 1,3-diaminocyclohexane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Highly Selective Mono-Boc Protection of 1,3-Diaminocyclohexane via In Situ Desymmetrization

Introduction & Mechanistic Rationale

The monofunctionalization of symmetrical diamines, such as 1,3-diaminocyclohexane (1,3-DAC), is a critical transformation in the synthesis of pharmacophores, organocatalysts, and advanced materials. The primary challenge in this synthesis lies in the statistical distribution of products: reacting a diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O) under standard batch conditions typically yields a difficult-to-separate mixture of unreacted starting material, the desired mono-Boc derivative, and the di-Boc protected byproduct.

To circumvent this, researchers have historically relied on high-dilution conditions or a large excess of the diamine. However, a highly atom-economical and scalable approach leverages the differential basicity of the diamine upon mono-protonation[1]. By introducing exactly one equivalent of anhydrous HCl (often generated in situ using trimethylsilyl chloride, Me₃SiCl, in methanol), one amino group is converted to its hydrochloride salt. This protonation drastically reduces the nucleophilicity of that specific nitrogen, effectively desymmetrizing the molecule. The remaining free amine can then react selectively with Boc₂O[2].

Reaction Workflow & Logical Causality

The following diagram illustrates the chemical logic of the in situ protonation strategy, demonstrating how desymmetrization prevents over-reaction.

MonoBocWorkflow A 1,3-Diaminocyclohexane (Symmetrical Free Base) B Add 1.0 eq Me3SiCl in MeOH (In situ HCl generation) A->B C Mono-Hydrochloride Salt (Nucleophilicity Masked) B->C D Add 1.0 eq Boc2O (Selective Electrophilic Attack) C->D E Boc-NH-R-NH3+ Cl- (Stable Intermediate) D->E F Aqueous NaOH Workup (pH > 12 to free amine) E->F G Mono-Boc-1,3-DAC (Target Product) F->G

Logical workflow of the mono-Boc protection utilizing in situ desymmetrization.

Quantitative Data & Optimization Matrix

The choice of solvent and acid source profoundly impacts the selectivity and yield of the reaction. Table 1 summarizes the comparative efficacy of different methodologies for the mono-Boc protection of cyclic diamines.

Table 1: Comparison of Mono-Boc Protection Strategies for Cyclic Diamines

MethodologyReagents / ConditionsSelectivity (Mono:Di)Typical YieldScalability & Purification
Statistical (Batch) 1.0 eq Boc₂O, DCM, 0 °CPoor (~2:1:1)30 - 40%Low (Requires tedious column chromatography)
Continuous Flow 0.8 eq Boc₂O, MeOH, 30 °CModerate45%High (Requires specialized microreactor technology)
Aqueous HCl Method 1.0 eq aq. HCl, 1.0 eq Boc₂OGood80 - 87%[1]High (Requires careful pH monitoring during addition)
Me₃SiCl Method 1.0 eq Me₃SiCl, MeOH, 1.0 eq Boc₂OExcellent66 - 85%[2]Very High (One-pot, extraction-only purification)

Experimental Protocol: Me₃SiCl-Mediated Mono-Boc Protection

This protocol details the highly selective, one-pot procedure for synthesizing tert-butyl (3-aminocyclohexyl)carbamate using Me₃SiCl as an anhydrous HCl source[2].

Materials Required:

  • 1,3-Diaminocyclohexane (1.0 equiv)

  • Trimethylsilyl chloride (Me₃SiCl) (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv)

  • Anhydrous Methanol (MeOH)

  • Deionized Water

  • 2N Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) and Diethyl Ether

Step-by-Step Methodology:

  • Preparation of the Mono-Hydrochloride Salt:

    • Dissolve 1,3-diaminocyclohexane (10.0 mmol, 1.14 g) in anhydrous MeOH (30 mL) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C using an ice-water bath.

    • Causality Check: Cooling minimizes the exothermic reaction of Me₃SiCl with MeOH, preventing localized boiling and ensuring a controlled generation of exactly 1.0 equivalent of anhydrous HCl.

    • Add Me₃SiCl (10.0 mmol, 1.27 mL) dropwise over 10 minutes. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. A white precipitate may form, indicating the formation of the mono-hydrochloride salt[2].

  • Selective Boc Protection:

    • Add 1 mL of deionized water to the reaction mixture.

    • Causality Check: The trace water helps solubilize the intermediate salt and subtly modulates the reactivity of the free amine, enhancing the selectivity of the subsequent acylation[2].

    • Dissolve Boc₂O (10.0 mmol, 2.18 g) in a minimal amount of MeOH (5 mL) and add it dropwise to the reaction mixture.

    • Stir the resulting mixture at room temperature for 1 to 2 hours. Monitor the reaction progress via TLC.

  • Workup and Self-Validating Purification:

    • Dilute the reaction mixture with water (50 mL).

    • Crucial Step: Wash the aqueous layer with diethyl ether (2 × 50 mL).

    • Causality Check: At this acidic/neutral pH, the desired mono-Boc product exists as a water-soluble hydrochloride salt. Washing with ether removes any di-Boc protected byproduct and unreacted Boc₂O, which partition exclusively into the organic layer[1].

    • Adjust the aqueous layer to pH > 12 using 2N NaOH.

    • Causality Check: The high pH neutralizes the hydrochloride salt, converting the mono-Boc protected diamine back into its free, lipophilic amine form, allowing it to be extracted[2].

    • Extract the basic aqueous layer with DCM (3 × 50 mL).

    • Combine the DCM extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting product is typically obtained in high purity without the need for column chromatography.

Analytical Characterization & Validation

To ensure the integrity of the protocol, the following self-validating checks must be performed:

  • TLC Analysis: Use a highly polar eluent (e.g., DCM:MeOH:NH₄OH 90:9:1). The mono-Boc product will have an intermediate Rf value between the highly polar diamine (which stays at the baseline) and the non-polar di-Boc product (which runs near the solvent front).

  • Ninhydrin Staining: The mono-Boc product contains a free primary amine and will stain a deep purple/blue when heated with ninhydrin. The di-Boc byproduct will not stain.

  • NMR Spectroscopy: In the ¹H NMR spectrum, the integration of the tert-butyl protons (~1.44 ppm, 9H) relative to the distinct methine protons adjacent to the nitrogen atoms will definitively confirm mono-incorporation.

References[2] Title: Selective Mono-BOC Protection of Diamines. Source: Synthetic Communications (bioorg.org). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDUn4mVm1gdJk_sE_SsZdAPLSTRChhQLwIcWclw-jw3_AL3vyLVnaor68ViUE7YvYjUFTFm1YhOEMwFp0UxmiOoOr6S2_AE9D9gBghC4xvrcEQslbslBGa8sR2qbfRMzCIyEwbvh1s[1] Title: MRT - Mono-Boc-Protection of Diamines. Source: Sigma Aldrich (sigmaaldrich.com). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIsNYBALDaaDsfEhQjSB-7i6ITUrr3Kq2O0Sp8EybiVKS0c7rLNGui00nWZ2WJN6L-8SEukeZ3a2h5MeJdQBI72oBZniBP4-Hyn4D8Co_bK61aFGdO71netHuzG2uFbPon4W6AW5p-Mfoh9dzoDukb1s-QNGZ5rWWYTpVuDWd1vILdwIQMa6F-O01h6M3tfJ10pcdCo_J9Ec-w-VindkaAQnA7q8XIUexB-EI8Q3u-dmcTuEuo8PRBunk5mhnavaAZvw==[3] Title: General Method for Selective Mono-Boc Protection of Diamines and Thereof. Source: SciELO México (scielo.org.mx). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOjVt85Uf4JXA_dTT_jREMt8xFp84r2dhaeeJD0I2BtuIA2FKQyaxqORHXxxh4ex9FwiOkt4RVQBLl3Ezb0ndIprmKvt5sflu7SXuNIfX25dsdT6WR9PffQvADIXtaTRWJcelCO59yzlVyzgkkQYujMj3cQ4kQWGSBsz8KJUaA7d3BK7_twQMy3UuqJ2I=

Sources

reaction conditions for nucleophilic substitution with aminocyclohexyl carbamate

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to Nucleophilic Substitution Reactions with Aminocyclohexyl Carbamates

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Aminocyclohexyl Carbamates in Synthesis

The aminocyclohexane scaffold is a privileged motif in medicinal chemistry, appearing in numerous pharmacologically active agents due to its ability to impart favorable properties such as improved solubility, metabolic stability, and three-dimensional diversity. Aminocyclohexyl carbamates, particularly mono-protected 1,4-diaminocyclohexane derivatives, are invaluable building blocks in the synthesis of these complex molecules.[1][2] The carbamate group serves as an essential protecting group, temporarily deactivating one amine's nucleophilicity and allowing for selective functionalization of the other.[3] This strategic protection is fundamental to constructing intricate molecular architectures, making a thorough understanding of the subsequent reaction conditions paramount for synthetic success.[4]

This technical guide provides a detailed exploration of the reaction conditions for nucleophilic substitution reactions where the free amino group of an aminocyclohexyl carbamate acts as the nucleophile. We will delve into the underlying principles, provide detailed, field-tested protocols for common transformations, and offer insights into optimizing these critical reactions.

Part 1: Foundational Principles of Reactivity

The Carbamate as a Directing Group: Enabling Selective Nucleophilicity

The core principle enabling the utility of mono-protected aminocyclohexyl carbamates is the electronic effect of the carbamate functional group. The nitrogen lone pair of the protected amine is delocalized into the adjacent carbonyl group through resonance.[5][6] This delocalization significantly reduces the electron density on the nitrogen, thereby diminishing its basicity and nucleophilicity.[3] Consequently, in a molecule like tert-butyl (4-aminocyclohexyl)carbamate, the unprotected primary amine remains a potent nucleophile, poised to react selectively with a suitable electrophile. This allows for precise, regioselective modifications, which is a cornerstone of modern synthetic strategy.[7]

G cluster_0 Aminocyclohexyl Carbamate cluster_1 Reaction Substrate tert-butyl (4-aminocyclohexyl)carbamate Protected_N Carbamate-Protected Amine (Non-nucleophilic due to resonance) Substrate->Protected_N Contains Free_N Free Primary Amine (Nucleophilic) Substrate->Free_N Contains Product Selectively N-Alkylated Product Protected_N->Product Remains intact Electrophile Electrophile (e.g., R-X) Free_N->Electrophile Attacks Electrophile->Product

Caption: Selective nucleophilicity of a mono-protected aminocyclohexyl carbamate.

Reaction Mechanism: The SN2 Pathway

The reaction of the free amino group with most common electrophiles, such as primary and secondary alkyl halides, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] This is a single, concerted step where the nucleophilic amine attacks the electrophilic carbon atom at the same time as the leaving group departs.[9] The reaction rate is dependent on the concentration of both the aminocyclohexyl carbamate (the nucleophile) and the electrophile.[10]

Key factors influencing the success and rate of the SN2 reaction include:

  • The Electrophile: Unhindered electrophiles (e.g., methyl, primary, and less-hindered secondary carbons) react fastest. Tertiary halides do not undergo SN2 reactions due to steric hindrance.[11]

  • The Leaving Group: A good leaving group is a species that is stable on its own (i.e., a weak base). The best leaving groups are the conjugates of strong acids (e.g., I⁻, Br⁻, TsO⁻).[9]

  • The Solvent: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are ideal for SN2 reactions.[8][10] They can solvate the counter-ion of the base but do not form strong hydrogen bonds with the amine nucleophile, leaving it more "free" and reactive.[12]

  • The Base: A non-nucleophilic base is often required to neutralize the proton that is lost from the amine upon forming the new C-N bond, preventing the formation of an ammonium salt which would halt the reaction.

Part 2: Experimental Protocols and Methodologies

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a robust and straightforward method for forming a new carbon-nitrogen bond. The protocol below details a representative procedure for the N-benzylation of trans-tert-butyl (4-aminocyclohexyl)carbamate.

Experimental Workflow: N-Alkylation

G A 1. Setup Dissolve aminocyclohexyl carbamate in polar aprotic solvent (e.g., ACN). B 2. Add Base Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). A->B C 3. Add Electrophile Add alkyl halide (e.g., Benzyl Bromide) dropwise at room temperature. B->C D 4. Reaction Heat mixture (e.g., 60-80°C) and monitor by TLC/HPLC. C->D E 5. Workup Cool, filter solids, partition between water and an organic solvent (e.g., EtOAc). D->E F 6. Purification Wash organic layer, dry, concentrate, and purify by column chromatography. E->F

Caption: General experimental workflow for direct N-alkylation.

Detailed Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add trans-tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile (ACN) or dimethylformamide (DMF) (approx. 0.1-0.2 M concentration). Add a solid base such as potassium carbonate (K₂CO₃, 2.0 eq) or a liquid base like N,N-diisopropylethylamine (DIPEA, 2.0 eq). Stir the suspension for 15 minutes at room temperature.

    • Causality Note: K₂CO₃ is an inexpensive and effective inorganic base that is easily filtered off post-reaction. DIPEA is a sterically hindered organic base that is non-nucleophilic and soluble, but requires removal during workup.[13]

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1-1.2 eq) dropwise to the stirred mixture.

  • Reaction Monitoring: Heat the reaction mixture to a suitable temperature (typically 60-80 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.

  • Aqueous Workup: Upon completion, cool the mixture to room temperature. If a solid base was used, filter it off. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate (EtOAc) and wash with water or a saturated aqueous sodium bicarbonate solution, followed by brine.[14]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.

Table 1: Representative Conditions for N-Alkylation

ElectrophileBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
Benzyl bromideK₂CO₃ (2.0)ACN804-685-95
Ethyl iodideDIPEA (2.0)DMF608-1270-85
Propargyl bromideK₂CO₃ (2.0)Acetone50680-90
2-BromoacetamideNaHCO₃ (3.0)DMF251275-90
Protocol 2: Reductive Amination with Aldehydes and Ketones

Reductive amination is an alternative method for N-alkylation that is particularly useful for introducing more complex or sterically hindered alkyl groups. It proceeds in two stages: the formation of an intermediate imine (or enamine), followed by its reduction to the amine.[15]

Detailed Step-by-Step Methodology:

  • Imine Formation: To a stirred solution of trans-tert-butyl (4-aminocyclohexyl)carbamate (1.0 eq) and an aldehyde or ketone (1.1 eq) in a solvent like dichloroethane (DCE) or tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.[14]

  • Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to the reaction mixture.

    • Causality Note: NaBH(OAc)₃ is a preferred reducing agent because it is mild, selective for imines in the presence of carbonyls, and does not react vigorously with the protic acid catalyst.[14]

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or HPLC until completion (typically 12-18 hours).

  • Quenching and Workup: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution. Extract the product into an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Part 3: Troubleshooting and Strategic Considerations

IssuePotential CauseRecommended Solution
Low Yield / Incomplete Reaction 1. Insufficiently reactive electrophile. 2. Steric hindrance. 3. Inadequate base strength.1. Switch to a more reactive halide (I > Br > Cl) or a triflate. 2. Increase reaction temperature or switch to reductive amination. 3. Use a stronger, non-nucleophilic base like DBU or switch to a more polar solvent like DMF.
Di-alkylation Product Observed 1. Product is more nucleophilic than starting material. 2. Reaction temperature is too high or time is too long.1. Use a slight excess of the aminocyclohexyl carbamate (1.2-1.5 eq). 2. Add the electrophile slowly at a lower temperature. Monitor the reaction closely and stop it once the starting material is consumed.[16]
Side Reaction at Carbamate Unlikely under standard conditions, but very harsh bases or nucleophiles could potentially react.Ensure reaction conditions are mild (e.g., use K₂CO₃ or DIPEA, not strong nucleophiles like organolithiums). The Boc group is generally stable to basic and reductive conditions.[17][18]

Choice of Protecting Group: While this guide focuses on the Boc-carbamate due to its common use and stability, other carbamates like Cbz (Carboxybenzyl) or Fmoc (Fluorenylmethyloxycarbonyl) can be used.[7] The choice is dictated by the overall synthetic plan. A Boc group is removed under acidic conditions (e.g., TFA), while a Cbz group is removed by catalytic hydrogenation, and an Fmoc group is cleaved with a base like piperidine.[7][17] This orthogonality is crucial in multi-step syntheses.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Synthesis of Bis(4-aminocyclohexyl)methyl Carbamate. Benchchem. 19

  • Kuujia.com. (2025). 177906-48-8(tert-butyl trans-N-(4-aminocyclohexyl)carbamate). Kuujia.com. 1

  • Benchchem. (2025). Common side reactions in the synthesis of "Bis(4-aminocyclohexyl)methyl carbamate". Benchchem. 16

  • J. Med. Chem. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications.

  • Benchchem. (2025). An In-depth Technical Guide to Bis(4-aminocyclohexyl)methyl carbamate (CAS 15484-34-1). Benchchem. 2

  • Unknown. Nucleophilic Substitution Reactions. 9

  • J. Am. Chem. Soc. (2013). A Practical Method for the Synthesis of Highly Enantioenriched trans-1,2-Amino Alcohols. NIH Public Access.

  • PubMed. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. National Center for Biotechnology Information.

  • YouTube. (2020). 26.05 Protecting Groups for Amines: Carbamates.

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

  • V. K. Tandon et al. (2014). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC.

  • Tokyo Chemical Industry. Protecting Agents.

  • S. Ray, D. Chaturvedi. (2004). Application of organic carbamates in drug design. Part 1: Anticancer agents - Recent reports. Drugs of The Future.

  • Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).

  • NIH. (2021). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PMC.

  • Wikipedia. Nucleophilic substitution.

  • Technical Disclosure Commons. (2020). Synthesis of Hexyl (amino(4-aminophenyl)methylene)carbamate or its salts.

  • Organic Chemistry Portal. Protective Groups.

  • Semantic Scholar. (2004). Application of organic carbamates in drug design. Part 1:anticancer agents - recent reports.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Khan Academy. Nucleophilic substitution reactions.

  • Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.

  • Chemistry Steps. (2023). Boc Protecting Group for Amines.

  • PMC. (2015). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide.

  • Organic Chemistry Portal. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes.

  • Open Textbook Publishing. 7.6 Extra Topics on Nucleophilic Substitution Reactions – Organic Chemistry I.

  • Unknown. TOPIC 6. NUCLEOPHILIC SUBSTITUTIONS. 20

  • Save My Exams. (2025). Nucleophilic Substitution (Edexcel A Level Chemistry): Revision Note.

  • ResearchGate. (2007). Aqueous-Mediated N-Alkylation of Amines.

  • Unknown. Nucleophilic Substitution and β-Elimination. 11

  • Benchchem. (2025). Application Notes and Protocols for N-Alkylation of 7-Aminoindole. Benchchem. 14

  • King Saud University. Nucleophilic Substitution Reactions.

  • Open Textbook Publishing. Chapter 4: Nucleophilic Substitution Part II – OCLUE.

  • Chemistry Steps. (2025). SN2 and E2 Rates of Cyclohexanes.

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Application Notes and Protocols for the Selective Functionalization of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a valuable bifunctional building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its structure, which features a primary amine and a carbamate-protected amine on a stereochemically defined cyclohexane scaffold, allows for the selective modification of the free amine. This orthogonal protection strategy is crucial for the sequential introduction of diverse functionalities, enabling the construction of complex molecular architectures.

This document provides a comprehensive guide to the selective functionalization of the primary amine of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate. It details field-proven protocols for common transformations including acylation, sulfonylation, reductive amination, and urea formation. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to ensure robust and reproducible outcomes.

Physicochemical Properties and Handling

Before proceeding with any synthetic modification, it is essential to understand the properties of the starting material.

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Appearance Solid
Boiling Point 322.1 ± 31.0 °C at 760 mmHg
Storage 4°C, protect from light
CAS Number 1259278-17-5[1]

Safety and Handling: tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is classified as harmful if swallowed and causes skin and eye irritation. It is also suspected of causing respiratory irritation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Core Principle: Chemoselective Functionalization

The synthetic utility of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate lies in the differential reactivity of its two nitrogen atoms. The primary amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. In contrast, the amine protected by the tert-butyloxycarbonyl (Boc) group is significantly less nucleophilic due to the electron-withdrawing nature of the carbonyl group and steric hindrance. This difference in reactivity allows for the highly selective functionalization of the primary amine under conditions that leave the Boc group intact.[2]

The Boc group is stable under a wide range of conditions but can be readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[3][4] This acid lability provides an orthogonal deprotection strategy, which is fundamental in multi-step syntheses.[3]

Chemoselectivity cluster_0 tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate cluster_1 Reaction Conditions cluster_2 Selective Functionalization cluster_3 Deprotection (Optional) Start Starting Material Conditions Nucleophilic Attack (e.g., Acylation, Alkylation) Start->Conditions Reacts at Primary Amine Product Functionalized Product (Boc group intact) Conditions->Product Acid Acidic Conditions (e.g., TFA, HCl) Product->Acid Optional Step Final_Product Deprotected Diamine Acid->Final_Product

Caption: Workflow for selective functionalization and optional deprotection.

I. Acylation: Formation of Amides

Acylation of the primary amine is a fundamental transformation for introducing a wide range of substituents. This reaction is typically high-yielding and proceeds under mild conditions.

Protocol 1: Acylation with an Acyl Chloride

This protocol describes a standard procedure for the acylation of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add the base (TEA or DIPEA, 1.5 equivalents) to the stirred solution.

  • Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture. The formation of a precipitate (triethylammonium chloride or diisopropylethylammonium chloride) is often observed.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-acylated product.

Causality and Insights:

  • Base: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. TEA and DIPEA are commonly used as they are non-nucleophilic and easily removed during workup.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction, especially when using reactive acyl chlorides.

  • Stoichiometry: A slight excess of the acyl chloride is used to ensure complete consumption of the starting amine.

II. Sulfonylation: Formation of Sulfonamides

Sulfonamides are important functional groups in many pharmaceutical compounds. The sulfonylation of the primary amine proceeds similarly to acylation, using a sulfonyl chloride as the electrophile.

Protocol 2: Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of a sulfonamide derivative.

Materials:

  • tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

  • Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 equivalents)

  • Pyridine or Triethylamine (TEA) (2.0 equivalents)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equivalent) in anhydrous DCM or pyridine.

  • Add the base (pyridine or TEA, 2.0 equivalents) and cool the mixture to 0 °C.

  • Add the sulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). Monitor by TLC or LC-MS.

  • If DCM was used as the solvent, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality and Insights:

  • Base Selection: Pyridine can act as both a base and a nucleophilic catalyst in sulfonylation reactions. TEA is a suitable alternative.

  • Reaction Time: Sulfonylation reactions are generally slower than acylations and may require longer reaction times for completion.

III. Reductive Amination: N-Alkylation

Reductive amination is a powerful method for forming C-N bonds and introducing alkyl groups onto the primary amine. This two-step, one-pot process involves the initial formation of an imine or enamine with an aldehyde or ketone, followed by in-situ reduction.

Protocol 3: Reductive Amination with an Aldehyde

This protocol describes the N-alkylation of the primary amine using an aldehyde and a mild reducing agent.

Materials:

  • tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

  • Aldehyde (1.0-1.2 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in anhydrous DCE or DCM, add a catalytic amount of acetic acid (optional, can accelerate imine formation).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality and Insights:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations.[2] It is less basic than other common reducing agents like sodium borohydride, which can lead to side reactions.

  • pH: The reaction is often carried out under slightly acidic conditions to facilitate imine formation. However, the pH should not be too low, as it can protonate the amine, rendering it non-nucleophilic.

  • One-Pot Procedure: The convenience of this method lies in the fact that the imine does not need to be isolated before reduction.

Reductive_Amination Amine tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate Imine_Formation Imine/Enamine Formation Amine->Imine_Formation Aldehyde Aldehyde/Ketone Aldehyde->Imine_Formation Reduction In-situ Reduction Imine_Formation->Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Reduction Product N-Alkylated Product Reduction->Product

Caption: Workflow for the reductive amination process.

IV. Urea and Thiourea Formation

The primary amine can readily react with isocyanates and isothiocyanates to form the corresponding ureas and thioureas, which are common motifs in biologically active molecules.[2]

Protocol 4: Urea Synthesis with an Isocyanate

This protocol outlines the synthesis of a urea derivative.

Materials:

  • tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

  • Isocyanate (e.g., phenyl isocyanate) (1.0 equivalent)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 equivalent) in anhydrous THF or DCM.

  • Add the isocyanate (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-3 hours. The reaction is often rapid and may result in the precipitation of the urea product.

  • Monitor the reaction by TLC or LC-MS.

  • If a precipitate forms, collect the product by filtration and wash with a small amount of cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the product by recrystallization or flash column chromatography if necessary.

Causality and Insights:

  • Reaction Conditions: This reaction is typically very clean and high-yielding, often proceeding without the need for a catalyst or base.

  • Reactivity: Isocyanates are highly electrophilic and react readily with the primary amine.

  • Thiourea Synthesis: A similar protocol can be followed using an isothiocyanate to synthesize the corresponding thiourea.

Summary of Functionalization Reactions

Reaction TypeElectrophileKey ReagentsTypical SolventProduct
Acylation Acyl ChlorideTEA or DIPEADCMAmide
Sulfonylation Sulfonyl ChloridePyridine or TEADCMSulfonamide
Reductive Amination Aldehyde/KetoneNaBH(OAc)₃DCE or DCMSecondary Amine
Urea Formation IsocyanateNoneTHF or DCMUrea
Thiourea Formation IsothiocyanateNoneTHF or DCMThiourea

Conclusion

tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a versatile and valuable building block for the synthesis of complex molecules. The protocols and insights provided in this application note offer a robust foundation for the selective functionalization of its primary amine. By understanding the principles of chemoselectivity and carefully selecting reaction conditions, researchers can effectively utilize this reagent to advance their synthetic endeavors in drug discovery and materials science.

References

  • El-Faham, A., & El-Faham, A. (2012). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Heterocyclic Chemistry, 49(2), 336-341. Retrieved from [Link]

  • J&K Scientific. (n.d.). tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

removing TFA salts from (1R,3S)-3-aminocyclohexyl carbamate after deprotection

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for the isolation of (1R,3S)-3-aminocyclohexyl carbamate as a free base or pharmaceutically acceptable salt following acidic deprotection (typically Boc-removal using Trifluoroacetic Acid).

The presence of the carbamate moiety requires specific attention to chemical stability during workup, preventing unwanted hydrolysis while effectively neutralizing the trifluoroacetate (TFA) counterion.

Compound: (1R,3S)-3-aminocyclohexyl carbamate (TFA salt) Context: Post-deprotection isolation Support Level: Senior Application Scientist

Core Chemical Considerations

Before selecting a protocol, understand the physicochemical constraints of your specific intermediate:

  • Amine Basicity: The primary amine on the cyclohexane ring (pKa ~10.5) forms a strong ion pair with TFA.[1] Simple evaporation is insufficient to break this interaction.

  • Carbamate Stability: While carbamates are generally stable to acidic conditions, they can degrade in the presence of strong nucleophiles or strong bases at elevated temperatures . Avoid refluxing in strong aqueous NaOH.

  • Solubility Profile: This compound is a polar, low-molecular-weight amine.

    • Risk:[2] The free base may be partially water-soluble, leading to high losses during standard aqueous/organic extraction.

    • Recommendation: Prioritize Solid Phase Extraction (SCX) or Resin Neutralization over liquid-liquid extraction for small-to-medium scales (<5g).

Method Selection: Decision Matrix

Use the following logic flow to determine the optimal protocol for your scale and purity requirements.

TFA_Removal_Decision Start Start: Crude TFA Salt ScaleCheck Check Scale Start->ScaleCheck SolubilityCheck Is Free Base Water Soluble? ScaleCheck->SolubilityCheck < 5 grams Method_LLE Method D: Modified Extraction (DCM/IPA/Na2CO3) ScaleCheck->Method_LLE > 5 grams (Bulk) DesiredForm Desired Final Form? SolubilityCheck->DesiredForm Yes / Unknown SolubilityCheck->Method_LLE No (Lipophilic) Method_SCX Method A: SCX Chromatography (High Purity, Low Loss) DesiredForm->Method_SCX Free Base Method_Resin Method B: Basic Resin (A-21) (Simple, Non-Aqueous) DesiredForm->Method_Resin Free Base (Alternative) Method_HCl Method C: Salt Exchange (HCl Salt Formation) DesiredForm->Method_HCl HCl Salt

Figure 1: Decision tree for selecting the appropriate TFA removal strategy based on scale and compound properties.

Detailed Protocols

Method A: Strong Cation Exchange (SCX) – Recommended for <2g

This is the most robust method for polar amines. It uses a "Catch and Release" mechanism to isolate the amine while washing away TFA and non-basic impurities.

Materials: SCX Cartridge (silica-based propylsulfonic acid), Methanol (MeOH), Ammonia (7N in MeOH).

  • Conditioning: Flush the SCX cartridge with 3 column volumes (CV) of MeOH.

  • Loading: Dissolve the crude TFA salt in the minimum amount of MeOH. Load onto the cartridge.

    • Note: The amine binds to the sulfonic acid sites; TFA passes through.

  • Washing: Wash with 3-5 CV of MeOH.

    • Validation: Check the pH of the eluate.[3][4] It should be neutral/acidic (removing residual TFA).[5][6]

  • Elution: Elute the free base using 2M Ammonia in MeOH (prepare by diluting 7N NH3/MeOH).

  • Isolation: Concentrate the ammoniacal fractions in vacuo.

Why this works: The sulfonic acid resin is a stronger acid than TFA, displacing the TFA anion. The ammonia then displaces the amine from the resin.

Method B: Resin Neutralization (Amberlyst A-21)

Ideal for water-soluble amines where aqueous extraction is impossible, and you wish to avoid silica chromatography.

Materials: Amberlyst A-21 (weakly basic resin), DCM or MeOH.

  • Preparation: Wash the resin with MeOH then DCM to remove preservatives.

  • Reaction: Dissolve the crude salt in DCM (or MeOH if insoluble). Add ~3-4 equivalents (w/w) of A-21 resin.

  • Agitation: Stir gently at room temperature for 1 hour.

    • Mechanism:[2][3][5] The resin (tertiary amine) deprotonates the ammonium salt, binding the TFA.

  • Filtration: Filter off the resin.[5] Rinse the resin cake with solvent.[7]

  • Concentration: Evaporate the filtrate to yield the free base.

Method C: Salt Exchange (TFA HCl)

If the free base is unstable or hygroscopic, converting directly to the Hydrochloride salt is preferred.

  • Dissolution: Dissolve the TFA salt in a small volume of MeOH or Dioxane.

  • Acidification: Add excess 4M HCl in Dioxane (or 1.25M HCl in MeOH).

  • Evaporation: Concentrate to dryness.

  • Repetition: Repeat steps 1-3 twice.

    • Reasoning: HCl (pKa -7) is a stronger acid than TFA (pKa 0).[1] Repeated evaporation drives off the volatile TFA, shifting the equilibrium to the HCl salt.

  • Precipitation: Triturate the residue with Diethyl Ether or MTBE to obtain the solid HCl salt.

Method D: Modified Liquid-Liquid Extraction (LLE)

For larger scales where chromatography is cost-prohibitive.

Solvent System: 3:1 Chloroform:Isopropanol (or DCM:IPA) is superior to pure DCM for extracting polar amines.

  • Basification: Dissolve crude salt in water. Add Saturated Aqueous Sodium Carbonate (

    
    ) until pH > 12.
    
    • Why Carbonate? It is strong enough to deprotonate the amine but milder than NaOH, protecting the carbamate.

  • Extraction: Extract 3x with 3:1

    
    :IPA .
    
  • Drying: Dry organic layer over

    
    .
    
  • Concentration: Evaporate solvent.

Quantitative Comparison of Methods

FeatureSCX ChromatographyResin (A-21)Salt Exchange (HCl)Liquid-Liquid Extraction
TFA Removal Efficiency >99%~90-95%>98% (after 3 cycles)Variable (solubility dependent)
Yield (Polar Amines) High (>95%) High (>90%)High (>95%)Low to Moderate
Throughput MediumHighMediumHigh
Carbamate Safety ExcellentExcellentGood (Avoid aqueous acid)Good (Use Carbonate)
Cost High (Cartridges)MediumLowLow

Troubleshooting & FAQs

Q1: My product is water-soluble and I lost it during the aqueous workup (Method D). How do I recover it?

A: The product is likely in the aqueous layer.

  • Lyophilize (freeze-dry) the aqueous layer to remove water.

  • Take the resulting solids and perform Method A (SCX) or triturated with dry MeOH/DCM to extract the amine from the inorganic salts.

Q2: After SCX, I still see traces of TFA in the NMR (peak at -76 ppm in NMR).

A: This usually happens if the washing step was insufficient.

  • Fix: Re-dissolve in MeOH and pass through a fresh SCX cartridge. Ensure you wash with at least 5-10 column volumes of MeOH before adding the ammonia solution. The TFA must be physically washed out before the amine is released.

Q3: Is the carbamate stable to the ammonia used in Method A?

A: Yes. Standard carbamates (Boc, Cbz, Methyl, Ethyl) are stable to 2M Ammonia in Methanol at room temperature for the short duration of an SCX elution (typically <15 mins). Avoid heating or prolonged storage in the ammonia solution.

Q4: The HCl salt is hygroscopic and turns into a gum.

A: This is common for cyclohexyl amines.

  • Fix: Lyophilize from water/acetonitrile (1:1) to obtain a fluffy powder. Alternatively, triturate the gum with anhydrous diethyl ether or pentane under nitrogen to induce crystallization.

Visualization: SCX Workflow

SCX_Workflow cluster_0 Step 1: Catch cluster_1 Step 2: Wash cluster_2 Step 3: Release Load Load Sample (MeOH) Bind Amine Binds (R-NH3+ SO3-Resin) Load->Bind Wash Wash MeOH Bind->Wash Remove TFA Elutes (Waste) Wash->Remove Elute Elute with NH3 / MeOH Wash->Elute Collect Collect Free Amine Elute->Collect

Figure 2: The "Catch and Release" mechanism of Strong Cation Exchange (SCX) for purifying amine salts.

References

  • BenchChem. (2025).[5][8][9] Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Retrieved from

  • Common Organic Chemistry. (2018). Boc Deprotection - TFA Protocols and Examples. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Supelco Guide to Solid Phase Extraction (SPE). Retrieved from

  • ResearchGate. (2013). Discussion: Work-up of a BOC deprotection reaction by TFA. Retrieved from

  • Peptide.com. (2018). Technical Support Information Bulletin 1085: Removing Trifluoroacetic Acid (TFA). Retrieved from

Sources

Technical Support Center: Controlled Mono-Alkylation of tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the functionalization of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate . This mono-Boc protected 1,3-cyclohexanediamine derivative is a highly valuable chiral building block in drug discovery. However, selectively mono-alkylating the free primary amine without triggering a "runaway" over-alkylation cascade remains a persistent challenge.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-yielding mono-alkylation while preserving the acid-sensitive Boc protecting group.

Troubleshooting Guide & FAQs

Q1: I attempted a direct alkylation of the free amine using an alkyl halide and K₂CO₃, but LC-MS shows a complex mixture of starting material, mono-alkylated, and di-alkylated products. Why does this happen? A1: This is a classic "runaway train" scenario in amine chemistry. When you alkylate a primary amine, the newly attached alkyl group donates electron density (via the inductive effect) to the nitrogen. This makes the resulting secondary amine significantly more nucleophilic than the original primary amine[1]. Consequently, the newly formed secondary amine competes aggressively for the remaining alkylating agent, leading to an uncontrollable cascade that produces tertiary amines and quaternary ammonium salts[1]. Causality Check: Because your starting material is a valuable chiral building block, using a massive excess of the amine to statistically favor mono-alkylation is economically unviable. You must switch to a method that alters the electronic properties of the intermediate, such as Reductive Amination[2].

Q2: I switched to Reductive Amination using an aldehyde and NaBH₄, but I am still seeing dialkylation, and my aldehyde is being consumed too quickly. What is going wrong? A2: Sodium borohydride (NaBH₄) is too reactive for a standard one-pot reductive amination. It rapidly reduces your aldehyde directly to an alcohol before the imine has time to fully form. If you force the reaction, the transient secondary amine can react with another aldehyde molecule, forming an iminium ion that is subsequently reduced, leading to dialkylation. The Fix: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . The electron-withdrawing acetate groups make STAB a much milder reducing agent. It selectively reduces the protonated imine (iminium) intermediate over the parent aldehyde[3]. Furthermore, to completely suppress dialkylation, utilize a stepwise approach: pre-form the imine in an anhydrous solvent before adding the reducing agent[3].

Q3: Is the Boc-protecting group on my starting material stable under Reductive Amination conditions? A3: Yes, but with strict parameters. STAB reductive aminations are often accelerated by adding 1-2 equivalents of Acetic Acid (AcOH) to facilitate imine formation[3]. The Boc group on tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is generally stable to mild organic acids like AcOH at room temperature. However, do not use stronger acids (e.g., TFA, HCl) or elevated temperatures, as this will prematurely cleave the Boc group, leading to unselective alkylation of both amine centers.

Q4: I need to attach an alkyl group that doesn't have a stable aldehyde equivalent (e.g., a complex primary alkyl halide). How can I mono-alkylate without Reductive Amination? A4: You should utilize the Fukuyama Amine Synthesis [4]. This involves temporarily protecting your primary amine with a 2-nitrobenzenesulfonyl (Nosyl, Ns) group. Mechanistic Insight: The strongly electron-withdrawing Nosyl group drops the pKa of the N-H bond, allowing you to deprotonate it with a mild base to form a highly nucleophilic sulfonamide anion, which smoothly reacts with your alkyl halide[5]. Crucially, once alkylated, the nitrogen has no remaining protons and is electronically deactivated, making a second alkylation impossible. The Nosyl group is then easily cleaved using a soft nucleophile (thiophenol) under mild basic conditions, perfectly preserving your Boc group[4].

Data Presentation: Comparison of Alkylation Strategies

Alkylation StrategyReagentsTypical YieldOver-Alkylation RiskReaction TimePros & Cons
Direct Alkylation R-X, K₂CO₃, DMF10–30%> 50% 2–4 hPro: Simple setup.Con: Inevitable mixtures; poor atom economy.
Reductive Amination R-CHO, NaBH(OAc)₃85–95%< 5% 6–12 hPro: One-pot, highly selective.Con: Requires an aldehyde equivalent.
Fukuyama Synthesis 1. NsCl 2. R-X 3. PhSH80–90% (over 3 steps)0% 12–24 hPro: Absolute mono-alkylation control.Con: Multi-step process.

Mandatory Visualizations

OverAlkylation_vs_ReductiveAmination Start Primary Amine tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate DirAlk Direct Alkylation (+ Alkyl Halide) Start->DirAlk RedAm Reductive Amination (+ Aldehyde) Start->RedAm SecAmine_Dir Secondary Amine (Highly Nucleophilic) DirAlk->SecAmine_Dir OverAlk Over-Alkylation (+ Alkyl Halide) SecAmine_Dir->OverAlk Fast Cascade TertAmine Tertiary Amine (Undesired Byproduct) OverAlk->TertAmine Imine Imine Intermediate (Non-Nucleophilic) RedAm->Imine Reduction Selective Reduction (+ NaBH(OAc)3) Imine->Reduction SecAmine_Red Pure Secondary Amine (Desired Product) Reduction->SecAmine_Red

Figure 1: The "Runaway" Direct Alkylation Cascade vs. Controlled Reductive Amination Pathway.

Fukuyama_Synthesis A Primary Amine B Nosyl Protection (+ NsCl, Et3N) A->B C Ns-Amide (Acidic N-H) B->C D Alkylation (+ R-X, K2CO3) C->D E N-Alkyl Ns-Amide (Deactivated) D->E F Deprotection (+ PhSH, K2CO3) E->F G Secondary Amine F->G

Figure 2: Workflow of the Fukuyama Amine Synthesis for Absolute Mono-Alkylation Control.

Experimental Protocols

Protocol A: Stepwise Reductive Amination (STAB Method)

This protocol utilizes a stepwise imine formation to physically prevent the aldehyde from reacting with the newly formed secondary amine.

  • Imine Formation: In an oven-dried round-bottom flask, dissolve tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Acid Catalysis: Add glacial acetic acid (1.0 eq) to promote imine formation. Stir the mixture at room temperature for 1–2 hours. Self-Validation: Monitor by LC-MS or TLC (Ninhydrin stain) until the primary amine is fully consumed.

  • Reduction: Portion-wise, add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture. Stir at room temperature for 4–12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Causality Note: This neutralizes the acetic acid and destroys excess hydride safely. Extract the aqueous layer 3x with Dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Fukuyama Mono-Alkylation (Nosyl Strategy)

This protocol is ideal when an aldehyde equivalent is unavailable, utilizing electronic deactivation to prevent over-alkylation.

  • Nosyl Protection: Dissolve the starting primary amine (1.0 eq) in DCM. Add Triethylamine (1.5 eq) and cool to 0 °C. Slowly add 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq). Stir and allow to warm to room temperature over 2 hours. Wash with water, dry, and concentrate to isolate the Ns-amide.

  • Alkylation: Dissolve the Ns-amide in anhydrous DMF. Add K₂CO₃ (2.0 eq) and the desired alkyl halide (1.2 eq). Stir at 50 °C until complete by TLC. Causality Note: The sulfonamide anion is a strong nucleophile, but the resulting product lacks an N-H bond, physically preventing a second alkylation event.

  • Deprotection: To the crude N-alkyl Ns-amide dissolved in Acetonitrile, add Thiophenol (PhSH, 2.5 eq) and K₂CO₃ (3.0 eq). Stir at 50 °C for 1–2 hours. The Meisenheimer complex breaks down, releasing SO₂ and yielding the pure, mono-alkylated secondary amine without harming the Boc group.

References

  • [2] Master Organic Chemistry. "Reductive Amination, and How It Works." Available at: [Link]

  • [3] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Available at: [Link]

  • [4] Chem-Station. "Fukuyama Amine Synthesis." Available at: [Link]

  • [5] Kan, T., & Fukuyama, T. "Ns strategies: a highly versatile synthetic method for amines." Chemical Communications, 2004, (4), 353-359. Available at: [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of N-Boc-1,3-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the aqueous solubility of N-Boc-1,3-cyclohexanediamine. As a mono-Boc protected diamine, this compound presents unique challenges and opportunities for solubility enhancement.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is N-Boc-1,3-cyclohexanediamine poorly soluble in neutral aqueous media?

Answer: The poor aqueous solubility of N-Boc-1,3-cyclohexanediamine arises from its molecular structure. The molecule has two key regions with opposing characteristics:

  • The Hydrophobic Region: The cyclohexane ring and the tert-butoxycarbonyl (Boc) group are nonpolar and bulky.[1] The Boc group, in particular, significantly increases the molecule's lipophilicity, or "fat-loving" nature, causing it to be repelled by polar water molecules.[1]

  • The Hydrophilic Region: The molecule possesses a free primary or secondary amine (-NH2 or -NHR) group, which is polar and capable of hydrogen bonding with water.

In neutral water (pH ≈ 7), the free amine group is largely uncharged. Consequently, the hydrophobic character of the Boc group and cyclohexane ring dominates, leading to low solubility. The molecule prefers to associate with itself rather than with water molecules, often resulting in precipitation or the formation of a suspension.

Q2: What are the key physicochemical properties of N-Boc-1,3-cyclohexanediamine?

Answer: Understanding the fundamental properties of the molecule is critical for developing an effective solubilization strategy.

PropertyValueSignificance for Solubility
Molecular Formula C₁₁H₂₂N₂O₂Indicates the elemental composition.
Molecular Weight 214.30 g/mol Influences diffusion and dissolution rates.
Structure Mono-Boc protected 1,3-cyclohexanediamineThe presence of a free amine is the primary handle for pH-based solubility manipulation.
pKa (of parent diamine) The pKa values for the two amines in the parent 1,3-cyclohexanediamine are basic. While exact values for the mono-Boc derivative are not readily published, they are expected to be in the range of 9-11.This indicates the amine group will be protonated (become positively charged) in acidic conditions, which is the key to increasing aqueous solubility.
Appearance SolidThe compound is a solid at room temperature, requiring dissolution for most aqueous applications.
Predicted Solubility Generally low in water, good in many organic solvents.[1][2]Confirms the need for solubility enhancement techniques for aqueous systems.

Troubleshooting & Experimental Protocols

Q3: My N-Boc-1,3-cyclohexanediamine is insoluble in my aqueous buffer. What is the most effective first step?

Answer: The most direct and often most effective initial strategy is pH adjustment . Since the molecule has a basic amine group, lowering the pH of the aqueous medium will protonate this group, forming a water-soluble ammonium salt. This process, known as in situ salt formation, dramatically increases polarity and, therefore, aqueous solubility.[3][4][5]

Below is a troubleshooting workflow to guide your decision-making process.

G cluster_start Initial State cluster_strategy Primary Strategy: pH Adjustment cluster_outcome Outcomes cluster_secondary Secondary Strategy: Co-solvents start Insoluble Compound in Aqueous Buffer ph_adjust Protocol 1: pH Adjustment (In Situ Salt Formation) start->ph_adjust  Attempt First soluble Soluble? ph_adjust->soluble success Success! Proceed with Experiment soluble->success Yes failure Still Insoluble or Precipitation Occurs soluble->failure No cosolvent Protocol 2: Co-solvent Addition failure->cosolvent  Attempt Second soluble2 Soluble? cosolvent->soluble2 success2 Success! (Note solvent effects) soluble2->success2 Yes failure2 Consult Advanced Techniques (e.g., Surfactants) soluble2->failure2 No

Caption: Solubility Troubleshooting Workflow.
Q4: How do I perform pH adjustment correctly, and are there any risks?

Answer: Yes, there is a critical risk to consider. The Boc protecting group is an acid-labile group, meaning it can be cleaved (removed) by strong acids.[6][7] Standard conditions for Boc removal often involve strong acids like neat trifluoroacetic acid (TFA) or 4M HCl in dioxane.[8] Therefore, the goal is to lower the pH just enough to protonate the free amine without cleaving the Boc group. A target pH range of 3 to 5 is generally a safe and effective starting point.

  • Preparation: Weigh the required amount of N-Boc-1,3-cyclohexanediamine and place it in your target volume of aqueous buffer (e.g., water, PBS, TRIS). Start with the buffer at its original pH.

  • Initial Mixing: Stir the suspension at room temperature. The compound will likely not dissolve at this stage.

  • Acidification: While stirring, add a dilute acidic solution dropwise. A 1 M or 0.1 M solution of hydrochloric acid (HCl) is a standard choice.

  • Monitor pH and Clarity: Monitor the pH of the solution continuously with a calibrated pH meter. As you add acid, the solid should begin to dissolve.

  • Target Endpoint: Stop adding acid once the solution becomes clear and the pH is within the target range (e.g., pH 4). Avoid overshooting to very low pH values (<2.5) to minimize the risk of deprotection.[9]

  • Final Volume Adjustment: If necessary, add more buffer to reach the final desired concentration and re-verify the pH.

The chemical principle behind this protocol is the acid-base reaction that converts the neutral, poorly soluble amine into a highly soluble ammonium salt.

Sources

Technical Support Center: Purification of Tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the purification of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate. This bifunctional molecule, featuring a Boc-protected amine and a free primary amine, is a crucial building block in pharmaceutical synthesis. However, its purification can present unique challenges, often manifesting as either a stubborn oil or a difficult-to-handle solid. The physical state is heavily influenced by purity, residual solvents, and even ambient conditions.

This guide provides in-depth, experience-driven troubleshooting for purifying this compound in both its oily and solid forms. We will explore the underlying chemical principles for each purification strategy, ensuring you can make informed decisions to achieve the desired purity for your research and development needs.

I. Troubleshooting for Oily tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

It is not uncommon for tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate to be isolated as a viscous oil or syrup after synthesis and initial workup. This is often due to the presence of impurities or residual solvents that depress the melting point and inhibit crystallization.[1][2]

Frequently Asked Questions (FAQs) for Oily Product

Q1: My product is a persistent oil after solvent evaporation. What are the likely causes?

A1: The oily nature of your product can be attributed to several factors:

  • Residual Solvents: Trace amounts of reaction or extraction solvents (e.g., Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Tetrahydrofuran (THF)) can prevent solidification.

  • Impurities: The presence of byproducts from the Boc-protection reaction, such as di-Boc protected diamine or unreacted starting material, can result in an oily mixture.[3][4]

  • Hygroscopic Nature: The free amine group can absorb atmospheric moisture, leading to a hydrated, oily form.[1]

Q2: How can I induce crystallization from an oil?

A2: Several techniques can be employed to induce crystallization:

  • High-Vacuum Drying: Ensure all volatile solvents are removed by drying the oil under high vacuum, possibly with gentle heating (30-40°C).[1]

  • Trituration: This involves stirring the oil with a solvent in which the desired product is insoluble, but the impurities are soluble. This can often force the product to solidify. A common choice is a non-polar solvent like hexane or diethyl ether.[2]

  • Seed Crystal Introduction: If you have a small amount of solid, pure product, adding a "seed" crystal to the oil can initiate crystallization.[5]

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. This supersaturation can induce crystallization.[6]

Q3: I'm still struggling to get a solid. What purification methods are suitable for the oily form?

A3: If crystallization is not feasible, several purification techniques are effective for oils:

  • Acid-Base Extraction: This is a highly effective method to separate your basic product from neutral or acidic impurities.[7][8][9] The free amine can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Subsequently, basifying the aqueous layer (e.g., with 1M NaOH) will regenerate the free amine, which can then be extracted into an organic solvent.[10][11]

  • Flash Column Chromatography: This is a powerful technique for separating compounds based on their polarity.[12][13] Given the polar nature of the free amine, careful selection of the stationary and mobile phases is crucial.

Experimental Protocols for Oily Product
Protocol 1: Purification via Acid-Base Extraction
  • Dissolve the crude oily product in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M hydrochloric acid (HCl) and shake vigorously. Allow the layers to separate.

  • Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask.

  • Wash the organic layer with another portion of 1M HCl and combine the aqueous layers.

  • Wash the combined aqueous layers with an organic solvent (e.g., ethyl acetate) to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide (NaOH) with stirring until the solution is basic (pH > 10, check with pH paper).

  • Extract the now-basic aqueous layer three times with fresh portions of dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Flash Column Chromatography

For a polar amine like tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, normal-phase chromatography on silica gel can be challenging due to strong interactions between the amine and the acidic silica surface, leading to peak tailing.[14][15]

Recommended Solvent Systems:

Stationary PhaseMobile Phase SystemRationale
Silica GelDichloromethane / Methanol with 1-2% Triethylamine (TEA)The TEA acts as a competing base to minimize interaction with silica silanols, improving peak shape.[14][15]
Alumina (basic or neutral)Ethyl Acetate / Hexane or Dichloromethane / MethanolAlumina is a less acidic support, which can be advantageous for purifying basic compounds.[13]
Amine-functionalized SilicaEthyl Acetate / HexaneThe basic surface of the stationary phase repels the basic analyte, leading to better peak shape without a mobile phase modifier.[15]
Reversed-Phase C18 SilicaWater / Acetonitrile or Water / Methanol with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidIn reversed-phase, polar compounds elute earlier. The acidic modifier helps to protonate the amine, improving peak shape.[16]

Workflow Diagram: Purification of Oily Product

G cluster_0 Purification Options start Crude Oily Product step1 Dissolve in Organic Solvent (e.g., EtOAc) start->step1 step2 Acid-Base Extraction (1M HCl / 1M NaOH) step1->step2 Option 1 step3 Flash Column Chromatography (Silica or Alumina) step1->step3 Option 2 step4 Dry Purified Organic Layer (Na2SO4) step2->step4 step3->step4 end Pure Product step4->end

Caption: Workflow for the purification of oily tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

II. Troubleshooting for Solid tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Even when a solid is obtained, it may not have the desired purity. Recrystallization is the most common and effective method for purifying a solid organic compound.[17][18][19]

Frequently Asked Questions (FAQs) for Solid Product

Q1: My solid product has a low melting point and a broad melting range. What does this indicate?

A1: A low and broad melting point is a classic sign of an impure solid.[18] The impurities disrupt the crystal lattice, requiring less energy to melt the solid.

Q2: How do I choose a suitable solvent for recrystallization?

A2: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[19] The impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (allowing for hot filtration).

Q3: I've tried recrystallization, but my product "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[2] To remedy this:

  • Add more of the "good" solvent to ensure complete dissolution before cooling.

  • Use a solvent with a lower boiling point.

  • Employ a two-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent, then add a "poor" solvent dropwise until the solution becomes turbid. Add a few more drops of the "good" solvent to clarify, then allow to cool slowly.

Experimental Protocols for Solid Product
Protocol 3: Recrystallization
  • Choose a suitable solvent or solvent pair based on solubility tests. Common systems for Boc-protected amines include ethyl acetate/hexanes, methanol/water, or toluene.[2]

  • In an Erlenmeyer flask, add the crude solid and a small amount of the chosen "good" solvent.

  • Heat the mixture to boiling with stirring. Add more hot solvent in small portions until the solid is completely dissolved.

  • If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes to remove colored impurities. Perform a hot filtration to remove the carbon.

  • Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold "poor" solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Workflow Diagram: Purification of Solid Product

G start Impure Solid Product step1 Dissolve in Minimum Hot 'Good' Solvent start->step1 step2 Add 'Poor' Anti-Solvent (if needed) step1->step2 Optional step3 Slowly Cool to Room Temperature step2->step3 step4 Cool in Ice Bath step3->step4 step5 Collect Crystals by Vacuum Filtration step4->step5 step6 Wash with Cold 'Poor' Solvent step5->step6 step7 Dry Under Vacuum step6->step7 end Pure Crystalline Product step7->end

Caption: Workflow for the recrystallization of solid tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

III. Purity Analysis

Regardless of the purification method employed, it is crucial to assess the purity of the final product.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.[20][21] A C18 reverse-phase column with a mobile phase of water and acetonitrile containing 0.1% TFA is a good starting point.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

By understanding the chemical properties of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate and applying the appropriate purification techniques, researchers can consistently obtain high-purity material for their synthetic needs.

IV. References

  • Study.com. Acid-Base Extraction | Purpose, Theory & Applications. [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • University of Rochester. Flash Column Chromatography. [Link]

  • Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Google Patents. CN112661672A - Crystallization method of Boc-amino acid.

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Dartmouth College. Liquid/liquid Extraction. [Link]

  • ResearchGate. How can Crystallize the product that is dissolved in Boc?. [Link]

  • Kinesis. Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2). [Link]

  • Chemistry LibreTexts. Recrystallization. [Link]

  • EBSCO. Recrystallization (chemistry) | Chemistry | Research Starters. [Link]

  • YouTube. Recrystallization. [Link]

  • ACS Publications. Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. [Link]

  • Wikipedia. Recrystallization (chemistry). [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Characterization of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the precise structural elucidation of chiral intermediates is paramount. The tert-butyloxycarbonyl (Boc) protecting group is a ubiquitous tool, and its incorporation into diamine scaffolds, such as 1,3-diaminocyclohexane, yields critical building blocks for a diverse array of bioactive molecules. This guide provides an in-depth analysis of the ¹H NMR characterization of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, a key cis-isomer.

This document moves beyond a simple data repository to offer a comparative framework for distinguishing the target molecule from its stereoisomeric and unprotected counterparts. By understanding the underlying principles of chemical shifts and coupling constants in substituted cyclohexanes, researchers can confidently verify the stereochemistry and purity of their materials.

The Significance of Stereochemistry: A Comparative Overview

The biological activity and pharmacokinetic properties of a molecule are intrinsically tied to its three-dimensional structure. For derivatives of 1,3-diaminocyclohexane, the cis and trans relationship between the amino and Boc-protected amino groups dictates their conformational preferences and, consequently, their interactions with biological targets. ¹H NMR spectroscopy is an indispensable technique for unequivocally establishing this stereochemical relationship.

Here, we compare the expected ¹H NMR characteristics of our target compound with its logical alternatives: the corresponding trans-isomer and the unprotected cis-diaminocyclohexane.

CompoundKey Differentiating Features in ¹H NMR
tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (cis-isomer) Complex multiplets for ring protons due to conformational flexibility. The relative orientation of the substituents influences the chemical shifts of the methine protons (CH-N).
tert-butyl ((1R,3R)-3-aminocyclohexyl)carbamate (trans-isomer) More defined splitting patterns for the methine protons are expected due to a more rigid chair conformation, leading to distinct axial and equatorial proton signals.
cis-1,3-Diaminocyclohexane Absence of the characteristic tert-butyl singlet around 1.4 ppm. The chemical shifts of the methine protons (CH-NH₂) will be different compared to the Boc-protected analogue.

Deciphering the ¹H NMR Spectrum of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate: A Predicted Analysis

A standard ¹H NMR experiment on tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is expected to yield signals in several key regions:

  • The Boc Protecting Group: A sharp, intense singlet integrating to 9 protons will be observed around δ 1.4 ppm . This is the hallmark of the tert-butyl group and its presence is a primary indicator of successful Boc protection.[1]

  • The Cyclohexyl Ring Protons: The eight protons on the cyclohexane ring will give rise to a series of complex, overlapping multiplets in the range of δ 1.0-2.2 ppm . The complexity arises from the conformational flexibility of the cyclohexane ring and the numerous proton-proton coupling interactions.

  • The Methine Protons (CH-N): Two distinct methine protons are present, one adjacent to the free amino group (CH -NH₂) and the other to the Boc-protected amine (CH -NHBoc). These will appear as broad multiplets further downfield from the other ring protons, typically in the range of δ 2.5-4.0 ppm . The proton adjacent to the electron-withdrawing carbamate group (CH-NHBoc) is expected to be deshielded and resonate at a higher chemical shift compared to the proton adjacent to the free amine (CH-NH₂).

  • The Amine and Carbamate Protons (NH₂ and NH): The two protons of the primary amine (NH₂) and the single proton of the carbamate (NH) will typically appear as broad singlets. Their chemical shifts are highly variable and depend on the solvent, concentration, and temperature. The carbamate proton is often observed between δ 4.5-5.5 ppm , while the amine protons can be found over a wider range.

Predicted ¹H NMR Data Summary
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationKey Insights
-C(CH ₃)₃~1.4Singlet9HConfirms the presence of the Boc protecting group.
Cyclohexyl -CH ₂-~1.0-2.2Multiplets8HComplex region due to overlapping signals of axial and equatorial protons.
-CH -NH₂~2.5-3.0Broad Multiplet1HMethine proton adjacent to the free amine.
-CH -NHBoc~3.5-4.0Broad Multiplet1HDeshielded methine proton adjacent to the carbamate.
-NHVariableBroad Singlet2HChemical shift is solvent and concentration dependent.
-NH -Boc~4.5-5.5Broad Singlet1HCarbamate proton, often broad due to quadrupole effects and exchange.

Experimental Protocol for ¹H NMR Analysis

To obtain a high-quality ¹H NMR spectrum for the verification of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, the following protocol is recommended:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly of the NH and NH₂ protons.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (400 MHz or higher is recommended) for better signal dispersion.

    • Shim the instrument to obtain a sharp and symmetrical solvent peak.

    • Set the appropriate spectral width and number of scans.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • For more detailed structural analysis, consider performing two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Workflow for Structural Verification

The following diagram illustrates a logical workflow for the ¹H NMR-based characterization and verification of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Spectral Analysis cluster_2 Structural Verification prep Dissolve sample in deuterated solvent acquire Acquire 1D ¹H NMR spectrum prep->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate signals process->integrate assign Assign chemical shifts and multiplicities integrate->assign boc_check Confirm Boc group (singlet at ~1.4 ppm, 9H) assign->boc_check methine_check Analyze methine proton signals for stereochemistry boc_check->methine_check compare Compare with data for known isomers/analogues methine_check->compare conclusion Confirm structure and purity compare->conclusion

Caption: A streamlined workflow for the ¹H NMR analysis of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

Conclusion

The ¹H NMR characterization of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a critical step in ensuring the quality and stereochemical integrity of this important synthetic intermediate. While a fully assigned reference spectrum may not always be accessible, a thorough understanding of the expected chemical shifts and coupling patterns, based on the principles outlined in this guide, allows for a confident structural assignment. By comparing the obtained spectrum with the predicted data and considering the potential signals from isomeric impurities, researchers can effectively utilize ¹H NMR spectroscopy as a powerful tool for quality control and reaction monitoring in their drug discovery and development endeavors.

References

  • Royal Society of Chemistry. Supporting Information for "A practical and eco-friendly method for the synthesis of N-Boc-amines and O-Boc-phenols". Accessed March 7, 2026. [Link].

  • PubChem. cis-1,3-Diaminocyclohexane. Accessed March 7, 2026. [Link].

Sources

A Comparative Guide to Determining Enantiomeric Excess (ee) of N-Boc-1,3-cyclohexanediamine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a cornerstone of modern pharmaceutical development. For intermediates like N-Boc-1,3-cyclohexanediamine, a versatile building block, the precise determination of its enantiomeric excess (ee) is not merely a quality control metric but a critical parameter that influences the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the primary analytical techniques for determining the ee of N-Boc-1,3-cyclohexanediamine, offering insights into the principles, experimental considerations, and relative merits of each approach.

The Imperative of Chiral Purity

Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit markedly different pharmacological and toxicological profiles. The use of a single enantiomer can lead to improved therapeutic indices, reduced side effects, and simplified dose-response relationships. Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical identity of chiral drugs. This places a significant emphasis on the development of robust and reliable analytical methods for ee determination throughout the synthetic process.

Analytical Strategies: A Comparative Overview

The primary challenge in determining enantiomeric excess lies in the fact that enantiomers possess identical physical properties in an achiral environment, making their direct separation and quantification difficult.[1] The most common strategies to overcome this involve either creating a chiral environment that allows for differential interaction (chromatographic methods) or converting the enantiomers into diastereomers, which have distinct physical and chemical properties.[1][2]

This guide will focus on three principal techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC)

  • Supercritical Fluid Chromatography (SFC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents

The following sections will delve into the specifics of each technique, providing a comparative analysis to aid in method selection.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[3][4] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Principle of Separation

The enantioselective separation on a CSP is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The stability of these complexes differs for each enantiomer, resulting in one being retained longer on the column than the other.

Experimental Considerations for N-Boc-1,3-cyclohexanediamine
  • Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening chiral amines and their derivatives.[5] For N-Boc-1,3-cyclohexanediamine, columns like Chiralpak® and Chirobiotic™ have shown success in separating similar compounds.[5][6] An initial screening of several CSPs with varying chiral selectors is crucial for identifying the optimal column.[6]

  • Mobile Phase Composition: The choice of mobile phase significantly impacts the resolution. In normal-phase HPLC, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of small amounts of an acidic or basic additive, such as trifluoroacetic acid (TFA) or diethylamine (DEA), can improve peak shape and resolution for amine-containing compounds by minimizing interactions with residual silanol groups on the silica support.[7]

  • Detection: UV detection is commonly employed, as the Boc-protecting group provides a chromophore.

Experimental Protocol: Chiral HPLC for ee Determination

Caption: Workflow for ee determination by Chiral HPLC.

Step-by-Step Methodology:

  • System Preparation: Equilibrate the chiral HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Accurately weigh and dissolve the N-Boc-1,3-cyclohexanediamine sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a defined volume of the sample solution onto the chiral column.

  • Chromatographic Separation: Run the separation under isocratic conditions.

  • Data Acquisition: Monitor the elution profile using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the following formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages.[8][9][] This technique utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[8][9]

Advantages of SFC
  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster separations, often 3-5 times faster than HPLC.[11][12]

  • Reduced Solvent Consumption: The primary mobile phase component, CO₂, is inexpensive and environmentally benign, making SFC a "greener" alternative to normal-phase HPLC.[9]

  • Efficiency: SFC often provides higher chromatographic efficiency, leading to sharper peaks and better resolution.[12]

Experimental Considerations for N-Boc-1,3-cyclohexanediamine
  • Instrumentation: SFC requires specialized instrumentation capable of handling the high pressures required to maintain CO₂ in its supercritical state.

  • Stationary and Mobile Phases: The same polysaccharide-based chiral stationary phases used in HPLC are also highly effective in SFC.[8][13] The mobile phase consists of supercritical CO₂ with a small percentage of a polar organic modifier, such as methanol or ethanol, and additives similar to those used in HPLC.[8]

Experimental Protocol: Chiral SFC for ee Determination

Caption: Workflow for ee determination by Chiral SFC.

Step-by-Step Methodology:

  • System Equilibration: Equilibrate the SFC system with the specified mobile phase (CO₂ and modifier) and backpressure.

  • Sample Preparation: Dissolve the N-Boc-1,3-cyclohexanediamine sample in the modifier solvent.

  • Injection: Inject the sample onto the chiral column.

  • Separation and Detection: Perform the chromatographic separation and detect the eluting enantiomers.

  • Data Analysis: Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a powerful alternative to chromatographic methods for determining enantiomeric excess.[14][15] Since enantiomers are indistinguishable in a standard NMR experiment, the strategy involves reacting the enantiomeric mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a mixture of diastereomers.[1][2] These diastereomers exhibit distinct NMR spectra, allowing for their quantification.[2]

The Role of Mosher's Acid

A classic and widely used CDA for amines and alcohols is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its more reactive acid chloride (MTPA-Cl).[2][16][17] Reaction of racemic N-Boc-1,3-cyclohexanediamine with a single enantiomer of MTPA-Cl will produce two diastereomeric amides.

Principle of Quantification

In the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture, at least one set of corresponding signals for the two diastereomers will be resolved with different chemical shifts.[1] By integrating these distinct signals, the relative ratio of the diastereomers, and thus the enantiomeric excess of the original amine, can be accurately determined.[1][18] The trifluoromethyl group in Mosher's amides provides a particularly clean signal in the ¹⁹F NMR spectrum, often showing two well-resolved singlets for the two diastereomers.[1]

Experimental Protocol: ee Determination by NMR using Mosher's Acid

Caption: Workflow for ee determination by NMR using Mosher's acid.

Step-by-Step Methodology:

  • Derivatization: In a dry NMR tube or small vial, dissolve the N-Boc-1,3-cyclohexanediamine sample in a suitable deuterated solvent (e.g., CDCl₃) or an aprotic solvent like dichloromethane. Add a slight excess of enantiomerically pure (R)- or (S)-MTPA-Cl and a non-nucleophilic base (e.g., pyridine or triethylamine).

  • Reaction Monitoring: Allow the reaction to proceed to completion. It is crucial to ensure full conversion to avoid kinetic resolution, which could lead to an inaccurate ee determination.[2]

  • NMR Acquisition: Acquire a high-resolution ¹H and/or ¹⁹F NMR spectrum of the crude reaction mixture.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals and calculate the enantiomeric excess.

Comparison of Techniques

FeatureChiral HPLCChiral SFCNMR with CDAs
Principle Physical separation of enantiomersPhysical separation of enantiomersConversion to diastereomers, spectroscopic differentiation
Speed ModerateFastModerate (including reaction time)
Solvent Consumption High (especially normal phase)LowLow
Sensitivity HighHighLower
Development Time Can be extensive (column/mobile phase screening)Generally faster than HPLCModerate (reaction optimization)
Instrumentation Standard HPLC systemSpecialized SFC systemStandard NMR spectrometer
Sample Requirement Micrograms to milligramsMicrograms to milligramsMilligrams
Direct/Indirect DirectDirectIndirect

Conclusion: Selecting the Optimal Method

The choice of the most suitable method for determining the enantiomeric excess of N-Boc-1,3-cyclohexanediamine depends on several factors, including the available instrumentation, the required throughput, and the stage of the drug development process.

  • Chiral HPLC remains a robust and widely accessible technique, offering high precision and reliability. It is an excellent choice for quality control and release testing where validated methods are required.

  • Chiral SFC is the preferred method for high-throughput screening and preparative separations due to its significant advantages in speed and reduced solvent consumption.[8][][13] Its "green" credentials also make it an increasingly attractive option.[9]

  • NMR with Chiral Derivatizing Agents is a valuable orthogonal technique. It does not require specialized chromatographic equipment and can provide rapid results once a derivatization protocol is established. It is particularly useful for reaction monitoring and in research settings where quick confirmation of enantiopurity is needed.

For comprehensive characterization, employing two of these techniques can provide orthogonal data, significantly increasing confidence in the analytical results. As with any analytical method, proper validation is essential to ensure accuracy, precision, and reliability.

References

  • Chiral trimethylsilylated C2-symmetrical diamines as phosphorous derivatizing agents for the determination of the enantiomeric excess of chiral alcohols by 1H NMR - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mosher's Acid - The Retort. (2012, October 22). Retrieved March 7, 2026, from [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education. (2016, September 30). Retrieved March 7, 2026, from [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and - Sign in. (n.d.). Retrieved March 7, 2026, from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chiral derivatization protocol used for determining the ee of... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

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  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Retrieved March 7, 2026, from [Link]

  • Journal of Chromatography A - AFMPS. (n.d.). Retrieved March 7, 2026, from [Link]

  • (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchGate. (2023, November 25). Retrieved March 7, 2026, from [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations - Selvita. (2024, September 19). Retrieved March 7, 2026, from [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC | LCGC International. (2022, April 15). Retrieved March 7, 2026, from [Link]

  • Strategies for Chiral HPLC Method Development. (n.d.). Retrieved March 7, 2026, from [Link]

  • Resolution of trans-Cyclohexane-1,2-diamine and Determination of the Enantiopurity Using Chiral Solid-Phase HPLC Techniques and Polarimetry | Journal of Chemical Education - ACS Publications. (n.d.). Retrieved March 7, 2026, from [Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2‑Aminocyclohexanol and Chemometrics - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved March 7, 2026, from [Link]

  • WO2017078570A1 - Method for determining enantiomeric excess of chiral compounds (variants) - Google Patents. (n.d.).
  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Enantioselective 1,3-Dipolar Cycloaddition Using (Z)–Amidonitroalkenes as a Key Step to the Access to Chiral cis-3,4-Diaminopy - RUA. (2022, July 18). Retrieved March 7, 2026, from [Link]

Sources

A Comparative Guide to the Biological Activities of Chiral 1,3-Diamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with high efficacy and specificity is a perpetual endeavor. Among the myriad of scaffolds explored, chiral 1,3-diamine derivatives have emerged as a privileged class of compounds, demonstrating a remarkable breadth of biological activities. Their stereochemically defined structures offer a unique platform for developing potent and selective modulators of various biological processes. This guide provides a comprehensive comparison of the anticancer, antimicrobial, and antiviral activities of select chiral 1,3-diamine derivatives, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Significance of Chirality in 1,3-Diamine Scaffolds

The spatial arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological macromolecules, which are themselves chiral. For 1,3-diamine derivatives, the presence of one or more stereocenters dictates their three-dimensional conformation, influencing their binding affinity to target proteins and nucleic acids. This guide will delve into specific examples where the chirality of the 1,3-diamine core is a critical determinant of biological function.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

A significant body of research has highlighted the potential of chiral 1,3-diamine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines, often with impressive IC50 values.

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of representative chiral 1,3-diamine derivatives against various cancer cell lines, with a comparison to the standard chemotherapeutic agents, Doxorubicin and Cisplatin.

Compound/DrugCancer Cell LineIC50 (µM)Reference
N,N'-bis-salicyl-(1R,2R)-diaminocyclohexane NCI-H460 (Lung)≤ 2.0[1]
A549 (Lung)≤ 2.0[1]
Imamine-1,3,5-triazine derivative (4f) MDA-MB-231 (Breast)6.25[2]
Imamine-1,3,5-triazine derivative (4k) MDA-MB-231 (Breast)8.18[2]
platinum(II) (2a) VariousPotent[3]
Doxorubicin MDA-MB-231 (Breast)Varies[4]
Cisplatin VariousVaries[5]
Mechanism of Anticancer Action: Induction of Apoptosis

Several studies have elucidated the molecular mechanisms underlying the anticancer effects of chiral 1,3-diamine derivatives. A prominent mechanism involves the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells.

For instance, N,N'-bis-salicyl-(1R,2R)-diaminocyclohexane has been shown to be an efficient regulator of anti-apoptotic genes such as Bcl-xL and Bcl-2, and the cell cycle-related gene, cyclin D1[1]. The downregulation of anti-apoptotic proteins and the modulation of cell cycle progression ultimately lead to the activation of the caspase cascade and subsequent cell death.

anticancer_mechanism cluster_cell Cancer Cell Chiral_1_3_Diamine Chiral 1,3-Diamine Derivative Bcl2_BclxL Bcl-2 / Bcl-xL (Anti-apoptotic) Chiral_1_3_Diamine->Bcl2_BclxL Inhibits Mitochondrion Mitochondrion Bcl2_BclxL->Mitochondrion Inhibits Bax Bax (Pro-apoptotic) Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed mechanism of apoptosis induction by chiral 1,3-diamine derivatives.

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chiral 1,3-diamine derivatives have demonstrated promising activity against a spectrum of bacteria and fungi.

Comparative Antimicrobial Susceptibility

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chiral 1,3-diamine derivatives against common bacterial and fungal strains, compared to standard antibiotics.

Compound/DrugMicroorganismMIC (µg/mL)Reference
Ciprofloxacin-indole hybrid (8b) S. aureus0.0626 - 1[6]
Amide derivative (F7) S. aureusSome activity[4]
Ciprofloxacin S. aureus0.15 - 3.25[7]
Fluconazole C. albicansVaries[4]

Antiviral Activity: Inhibiting Viral Replication

Chiral 1,3-diamine derivatives have also been investigated for their potential as antiviral agents, showing efficacy against a variety of viruses.

Comparative Antiviral Efficacy

The table below showcases the 50% effective concentration (EC50) of representative chiral 1,3-diamine derivatives against different viruses, benchmarked against established antiviral drugs.

Compound/DrugVirusEC50 (µM)Reference
1,4-pentadien-3-one derivative (4h) Tobacco Mosaic Virus (TMV)105.01 µg/mL[8]
Diammonium glycyrrhizinate (DG) Human Coronavirus (HCoV-OC43)360 ± 21 µg/mL[9]
Ribavirin Various RNA/DNA viruses2-95 µg/mL[10]
Acyclovir Herpes Simplex Virus (HSV)Varies[11]
Mechanism of Antiviral Action: Blocking Viral Entry

A key mechanism of antiviral action for some of these derivatives is the inhibition of viral entry into host cells. For instance, diammonium glycyrrhizinate has been shown to interrupt spike-mediated cellular entry of human coronaviruses[8][9]. This is a critical first step in the viral life cycle, and its inhibition effectively halts the infection process.

antiviral_mechanism cluster_host_cell Host Cell Virus Virus Receptor Host Cell Receptor Virus->Receptor Binds Entry Viral Entry Receptor->Entry Chiral_1_3_Diamine Chiral 1,3-Diamine Derivative Chiral_1_3_Diamine->Entry Inhibits Replication Viral Replication Entry->Replication

Caption: Inhibition of viral entry by chiral 1,3-diamine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed step-by-step methodologies for the key biological assays are provided below.

Sulforhodamine B (SRB) Assay for Anticancer Activity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the chiral 1,3-diamine derivative and incubate for 48-72 hours.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Add 200 µL of 10 mM Tris base solution to each well.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the chiral 1,3-diamine derivative in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Plaque Reduction Assay for Antiviral Activity

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

  • Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

  • Virus and Compound Incubation: Pre-incubate a known titer of virus with serial dilutions of the chiral 1,3-diamine derivative for 1 hour.

  • Infection: Infect the cell monolayers with the virus-compound mixture.

  • Overlay: After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) to restrict virus spread.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization and Counting: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Structure-Activity Relationship (SAR) Insights

The biological activity of chiral 1,3-diamine derivatives is intricately linked to their structural features. Key SAR observations include:

  • Stereochemistry: The absolute configuration of the stereocenters in the diamine backbone is often crucial for activity. For instance, in some platinum(II) complexes, the (R,R)-enantiomers exhibit stronger cytotoxicity than their (S,S)-counterparts[3]. This highlights the importance of a precise three-dimensional fit with the biological target.

  • Substituents on the Nitrogen Atoms: The nature of the substituents on the nitrogen atoms can significantly influence potency and selectivity. For example, in the Cu-catalyzed enantioselective Henry reaction, the enantioselectivity of the product could be controlled by the substituents on the two amino groups of the chiral 1,3-diamine ligand[12].

  • The Spacer Length: The distance between the two amino groups in the 1,3-diamine scaffold is critical for optimal interaction with the target. Studies have shown that the presence of two amino groups separated by an appropriate distance is important for certain biological activities[13].

Conclusion

Chiral 1,3-diamine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their efficacy as anticancer, antimicrobial, and antiviral agents is often dependent on their specific stereochemistry and substitution patterns. The detailed experimental protocols provided in this guide are intended to facilitate further research and development in this exciting field. As our understanding of the molecular mechanisms of action and structure-activity relationships of these compounds continues to grow, so too will their potential to be developed into next-generation therapeutics.

References

  • Berger, G., Fusaro, L., Luhmer, M., Czapla-Masztafiak, J., Jacquemin, D., & Dufrasne, F. (2015). Insights into the structure–activity relationships of chiral 1,2-diaminophenylalkane platinum(II) anticancer derivatives. JBIC Journal of Biological Inorganic Chemistry, 20(6), 961-974. [Link]

  • Chen, X., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4059. [Link]

  • Gao, J., Liu, Y. G., Zhou, Y., & Zingaro, R. A. (2007). Chiral salicyl diamines: potent anticancer molecules. ChemMedChem, 2(12), 1723–1729. [Link]

  • Higaki, K., et al. (2004). Structural and functional relationship among diamines in terms of inhibition of cell growth. The Journal of Biochemistry, 136(4), 481-487. [Link]

  • Li, Y., et al. (2022). Design, synthesis and anticancer evaluation of imamine-1,3,5-triazine derivatives. Bioorganic Chemistry, 128, 106093. [Link]

  • Wang, D., et al. (2008). Synthesis and anticancer activity of [2-hydroxy-1,3-diaminopropane-kappa 2N,N'] platinum(II) complexes. Journal of Inorganic Biochemistry, 102(10), 1939-1945. [Link]

  • de Lourdes, M., et al. (2013). Design, synthesis, and antiviral activity of new 1H-1,2,3-triazole nucleoside ribavirin analogs. Medicinal Chemistry Research, 23(3), 1435-1442. [Link]

  • Al-Trawneh, S. A., et al. (2024). Advancements in Synthetic Strategies and Biological Effects of Ciprofloxacin Derivatives: A Review. Molecules, 29(9), 2095. [Link]

  • Slusarczyk, M., et al. (2012). Application of the phosphoramidate ProTide approach to the antiviral drug ribavirin. Bioorganic & Medicinal Chemistry Letters, 22(1), 133-136. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids. Molecules, 28(17), 6330. [Link]

  • AlZharani, A. A., et al. (2025). Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Indian Journal of Pharmaceutical Education and Research, 59(3), 1109-1120. [Link]

  • Wang, D., et al. (2015). Study on Antitumor Platinum(II) Complexes of Chiral Diamines with Dicyclic Species as Steric Hindrance. Journal of Medicinal Chemistry, 58(17), 6849-6861. [Link]

  • Natile, G., & Coluccia, M. (2001). Chiral discrimination in platinum anticancer drugs. Coordination Chemistry Reviews, 216-217, 383-411. [Link]

  • Wu, S., et al. (2025). Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry. International Journal of Molecular Sciences, 26(13), 6334. [Link]

  • Głowacka, E., et al. (2025). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. International Journal of Molecular Sciences, 26(18), 8963. [Link]

  • Kodama, K., Sugawara, K., & Hirose, T. (2011). Synthesis of chiral 1,3-diamines derived from cis-2-benzamidocyclohexanecarboxylic acid and their application in the Cu-catalyzed enantioselective Henry reaction. Chemistry–A European Journal, 17(48), 13584-13592. [Link]

  • EBSCO. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

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  • Zhang, H., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5346-5360. [Link]

  • Popiołek, Ł., & Kosikowska, U. (2022). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Molecules, 27(19), 6296. [Link]

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  • Vance, J. R., et al. (2000). 1,3-Dihydroxyacridone derivatives as inhibitors of herpes virus replication. Antiviral Research, 45(3), 167-178. [Link]

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X-ray crystallography data for tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystallography of tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate Derivatives: A Comparative Guide to Derivatization Strategies

Executive Summary

Determining the absolute configuration of chiral building blocks like tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a critical quality-control step in the development of targeted therapeutics (e.g., TEAD and EGFR inhibitors). However, obtaining high-quality X-ray diffraction (XRD) data for this specific molecule presents a significant crystallographic challenge. As a flexible, aliphatic mono-Boc-protected diamine, it lacks the rigid, planar aromatic systems necessary for


 stacking, often resulting in oils or highly disordered, twinned crystals when crystallized as a free base.

This guide objectively compares three distinct crystallographic strategies—Direct Crystallization, Salt Formation, and Heavy-Atom Co-crystallization—providing actionable, self-validating protocols to help researchers secure publication-grade structural data.

Mechanistic Challenges & Strategy Comparison

To successfully crystallize flexible aliphatic amines, the experimental design must restrict the conformational degrees of freedom of the cyclohexane ring and the rotationally free tert-butyl group.

1. Direct Crystallization (Free Base)

  • Mechanism: Relies purely on weak van der Waals forces and limited hydrogen bonding from the carbamate and primary amine.

  • Performance: Generally poor. The high solubility in organic solvents and high conformational entropy usually lead to precipitation as an amorphous solid or a viscous oil. If crystals form, they often suffer from severe thermal disorder at room temperature, requiring ultra-low temperature data collection (e.g., 100 K) with sub-optimal resolution.

2. Salt Formation (e.g., Hydrochloride or L-Tartrate)

  • Mechanism: Protonating the primary amine to form a salt introduces a robust, charge-assisted hydrogen-bonding network.

  • Performance: Excellent for routine structural confirmation. The ionic interactions act as an "anchor," locking the molecule into a predictable lattice and significantly increasing the lattice energy. This reduces thermal motion and improves diffraction resolution.

3. Heavy-Atom Co-crystallization & Chelation

  • Mechanism: Utilizing the primary amine to coordinate with heavy metals or integrate into inorganic lattices. Historically,[1]. More recently,[2].

  • Performance: The gold standard for determining absolute stereochemistry. The inclusion of heavy atoms (Cu, Pb, or I) provides massive anomalous dispersion, allowing for the unambiguous calculation of the Flack parameter to confirm the (1R,3S) configuration.

Quantitative Data Comparison

The following table summarizes the expected crystallographic performance of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate across the three derivatization strategies, based on empirical behavior of 1,3-cyclohexanediamine derivatives in the literature.

ParameterFree Base (Control)Hydrochloride SaltPb-I Perovskite Co-crystal
Intermolecular Forces Weak van der Waals, sparse H-bondsStrong ionic, dense H-bond networkIonic templating, coordinate covalent
Typical Space Group

or

(often twinned)

(Orthohombic)

or

(Monoclinic)
Resolution Limit (Å) > 1.20 (Poor)0.80 - 0.95 (Good)0.70 - 0.85 (Excellent)
Typical R1 Factor > 10% (High disorder)4% - 6%2% - 4%
Heavy Atom Phasing NoNo (Chlorine provides weak anomalous signal)Yes (Pb and I provide strong anomalous signal)
Absolute Config. Confidence Low (Flack parameter ~0.4)Moderate (Flack parameter ~0.1)High (Flack parameter 0.00 - 0.02)

Self-Validating Experimental Protocols

Protocol A: Hydrochloride Salt Vapor Diffusion

This protocol utilizes slow vapor diffusion to achieve gradual supersaturation, which is critical for allowing flexible molecules the time needed to find their optimal thermodynamic packing arrangement.

  • Preparation: Dissolve 50 mg of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate in 1.0 mL of dry ethyl acetate in a 4 mL glass vial.

  • Derivatization: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (4M). Causality: Using anhydrous conditions prevents the formation of variable hydrates, which can introduce crystallographic disorder and complicate space group assignment.

  • Validation Check 1 (Chemical): Isolate the resulting white precipitate via centrifugation. Verify salt formation via FT-IR. Self-Validation: The disappearance of the sharp primary amine N-H stretch (~3300 cm⁻¹) and the appearance of a broad

    
     stretch (~3000-2800 cm⁻¹) confirms successful protonation.
    
  • Crystallization Setup: Dissolve the validated salt in a minimal amount of methanol (solvent) in a 2 mL inner vial. Place this open inner vial inside a 20 mL outer vial containing 5 mL of diethyl ether (antisolvent). Cap the outer vial tightly and leave undisturbed at 4 °C for 5-7 days.

  • Validation Check 2 (Optical): Harvest the crystals and examine them under a polarized light microscope. Self-Validation: Rotate the polarizer; true single crystals will exhibit complete optical extinction every 90°. If the crystal remains partially illuminated during rotation, it is twinned and should not be mounted for XRD.

Protocol B: Pb-I Perovskite Heavy-Atom Integration

This protocol leverages the primary amine to template a lead-iodide lattice, providing the anomalous scattering required for absolute stereochemical assignment.

  • Preparation: In a nitrogen-filled glovebox, dissolve 0.5 mmol of the mono-Boc diamine and 0.5 mmol of

    
     in 2.0 mL of 
    
    
    
    -butyrolactone (GBL).
  • Acidification: Add 0.55 mmol of aqueous hydroiodic acid (HI, 57 wt%). Causality: HI protonates the primary amine, converting the molecule into an organic cation that intercalates between the inorganic

    
     octahedral layers, forcing the flexible cyclohexane ring into a rigid, highly ordered conformation.
    
  • Crystallization Setup: Transfer the solution to a vial and utilize the Inverse Temperature Crystallization (ITC) method by slowly heating the solution from 25 °C to 80 °C at a rate of 1 °C/hour. Causality: Unlike typical organic salts, many perovskite systems exhibit retrograde solubility in GBL, meaning crystals form as the temperature increases.

  • Validation Check: Extract the resulting plate-like crystals. Perform a rapid low-angle powder XRD scan on a sacrificial crystal. Self-Validation: A strong diffraction peak below

    
     confirms the formation of the expanded 2D layered perovskite structure rather than unreacted starting materials.
    

Crystallization Workflow Diagram

CrystallizationWorkflow Start tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (Flexible Free Base) Decision Select Derivatization Strategy Start->Decision Salt Salt Formation (e.g., HCl, Tartrate) Decision->Salt Add Acid (HCl) Metal Heavy-Atom Co-crystal (e.g., Pb-I Perovskite) Decision->Metal Add PbI2 + HI FreeBase Direct Crystallization (Free Base) Decision->FreeBase No Additive CrystSalt Vapor Diffusion (Strong Ionic H-Bonds) Salt->CrystSalt CrystMetal Inverse Temp Crystallization (Rigidified Conformation) Metal->CrystMetal CrystFree Cooling/Evaporation (Weak van der Waals) FreeBase->CrystFree ResultSalt High-Resolution XRD (Good Packing, R1 < 6%) CrystSalt->ResultSalt ResultMetal Heavy-Atom Phasing (Absolute Config Confirmed) CrystMetal->ResultMetal ResultFree Poor/No Crystals (Disordered Lattice) CrystFree->ResultFree

Workflow comparing derivatization strategies for crystallizing flexible aliphatic amines.

References

  • Kamisawa, K., Matsumoto, K., Ooi, S., Saito, R., & Kidani, Y. (1981). "X-Ray Structures of Cu(II) Chelates of cis-1,3-Cyclohexanediamine." Bulletin of the Chemical Society of Japan, 54(4), 1072–1076. URL:[Link]

  • Karimitari, N., Baldwin, W. J., Muller, E. W., Zachary, Kennedy, W. J., Csányi, G., & Sutton, C. (2024). "Accurate Crystal Structure Prediction of New 2D Hybrid Organic–Inorganic Perovskites." Journal of the American Chemical Society, 146(40), 27392-27404. URL:[Link]

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A Senior Application Scientist's Guide to Analytical Standards for tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate Purity

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the stereochemical and chemical purity of chiral building blocks is not merely a quality metric; it is a fundamental determinant of the final product's safety and efficacy. Tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate, a key intermediate, presents a significant analytical challenge due to the potential presence of stereoisomeric and process-related impurities. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental evidence and practical insights, to ensure robust and reliable purity assessment.

The Analytical Imperative: Defining Purity for a Chiral Intermediate

The purity of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate cannot be defined by a single percentage. A comprehensive purity profile requires the quantification of three distinct categories of impurities:

  • Enantiomeric Impurity: The unwanted (1S,3R) enantiomer. As enantiomers possess identical physical properties, their separation requires a chiral environment.[1] The inactive or undesired enantiomer is considered an impurity under ICH guidelines.[1]

  • Diastereomeric Impurities: The (1R,3R) and (1S,3S) isomers. These have different physical properties and can often be separated by achiral chromatographic methods.

  • Process-Related Impurities: Residual starting materials, reagents, solvents, and by-products from the synthetic route.

An effective analytical strategy must be capable of resolving and quantifying all potential impurities to a level compliant with regulatory standards, often requiring a limit of quantitation (LOQ) below 0.1%.[2]

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is a critical decision driven by the specific purity question being asked. While several methods can provide purity data, their performance characteristics vary significantly. The primary techniques for this application are Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Comparison at a Glance
ParameterSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Primary Application Chiral (Enantiomeric) Purity Achiral (Diastereomeric & Process) Purity Absolute Purity (Assay) , Structural Confirmation
Principle Separation based on partitioning with a supercritical CO2-based mobile phase.[3][4]Separation based on polarity and partitioning between a stationary and liquid mobile phase.[5]Absolute quantification by comparing analyte signal integral to a certified internal standard.[6]
Key Advantage Superior speed and resolution for chiral separations ; reduced solvent consumption.[7][8][9]Robust, widely available, excellent for resolving diastereomers and process impurities.[5]Primary method requiring no specific reference standard of the analyte; provides structural information.[6]
Typical Run Time 3-10 minutes15-45 minutes5-20 minutes
Resolution Power Excellent for EnantiomersGood to Excellent for DiastereomersNot a separation technique; relies on signal resolution.
Sensitivity (LOQ) Typically <0.1%Typically <0.1%~0.5-1% for minor components.[10]
Solvent Consumption Low (Primarily CO2)[7]High (Organic Solvents)Low (Deuterated Solvents)

Deep Dive: Methodologies and Experimental Protocols

An analytical method is only as reliable as its protocol. The following sections provide detailed, validated methodologies that serve as a robust starting point for laboratory implementation.

Gold Standard for Chiral Purity: Supercritical Fluid Chromatography (SFC)

SFC is the preferred technique for enantiomeric purity due to its high efficiency and speed, which stem from the low viscosity and high diffusivity of supercritical CO2.[4] This allows for higher flow rates without sacrificing resolution, often resolving enantiomers 3 to 5 times faster than HPLC.[4]

Causality in Method Design: The choice of a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives, is critical. These phases create stereoselective interactions (e.g., hydrogen bonding, π-π interactions) with the enantiomers, leading to differential retention and separation.[8] The organic modifier (co-solvent) fine-tunes the mobile phase polarity, influencing retention times and selectivity.

Workflow for Chiral SFC Purity Analysis

Caption: Workflow for enantiomeric purity determination by SFC.

Detailed Experimental Protocol: Chiral SFC

  • Instrumentation: Supercritical Fluid Chromatography system with UV/PDA detector.

  • Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 4.6 x 150 mm.

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% Diethylamine (DEA)

  • Gradient: Isocratic, 15% B.

    • Scientist's Note: The basic additive (DEA) is crucial for improving peak shape and reducing tailing for amine-containing compounds.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of 1.0 mg/mL.

  • System Suitability:

    • Inject a racemic standard.

    • Acceptance Criteria: Resolution between enantiomer peaks must be ≥ 2.0. Tailing factor for the main peak should be ≤ 1.5.

Workhorse for Achiral Purity: Reverse-Phase HPLC (RP-HPLC)

For quantifying diastereomers and process-related impurities, RP-HPLC remains the industry standard due to its robustness and versatility.[5]

Causality in Method Design: A C18 stationary phase provides a hydrophobic surface for retaining the carbamate. A gradient elution, starting with a high aqueous content and increasing the organic solvent (acetonitrile), allows for the separation of compounds with a wide range of polarities. The addition of an ion-pairing agent like trifluoroacetic acid (TFA) sharpens the peaks of the basic amine groups.

Detailed Experimental Protocol: RP-HPLC

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 Reverse-Phase column (e.g., Waters XBridge C18), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: Water with 0.1% Trifluoroacetic Acid (TFA)

    • B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

  • Gradient Program:

    Time (min) % B
    0 5
    25 95
    30 95
    31 5

    | 35 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1.0 mg/mL.

  • System Suitability:

    • Inject a standard containing the main compound and known impurities.

    • Acceptance Criteria: Resolution between the main peak and the closest eluting impurity must be ≥ 1.5.

The Absolute Standard: Quantitative NMR (qNMR)

While chromatography provides relative purity, qNMR is a primary method that can determine the absolute purity (assay) of a substance without requiring an identical reference standard.[6] It works by comparing the integral of a unique proton signal from the analyte to the integral of a signal from a certified, high-purity internal standard of known concentration.[6]

Causality in Method Design: The selection of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) is paramount. The standard must be stable, non-reactive, have signals that do not overlap with the analyte, and have a long T1 relaxation time. A long relaxation delay (d1) of at least 5 times the longest T1 is essential to ensure complete relaxation of all protons, which is a prerequisite for accurate integration and quantification.[6]

Impurity Relationship Diagram

G cluster_stereo Stereoisomers cluster_process Process-Related Impurities main tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate enantiomer (1S,3R) Enantiomer main->enantiomer Chiral SFC diastereomer1 (1R,3R) Diastereomer main->diastereomer1 RP-HPLC diastereomer2 (1S,3S) Diastereomer main->diastereomer2 RP-HPLC start_mat Starting Materials (e.g., 1,3-Cyclohexanediamine) main->start_mat RP-HPLC / GC solvents Residual Solvents (e.g., Toluene, Methanol) main->solvents GC-HS

Caption: Relationship of target analyte to key impurities and primary analytical methods.

Conclusion and Strategic Recommendations

No single analytical method can fully characterize the purity of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate. A robust, phase-appropriate quality control strategy requires an orthogonal approach:

  • For Development & Characterization: Employ a combination of Chiral SFC for definitive enantiomeric purity, RP-HPLC for diastereomeric and process impurity profiling, and qNMR to establish the absolute purity of reference materials.

  • For Routine Quality Control: Once the impurity profile is well-understood, a validated Chiral SFC method is often sufficient for release testing, as it is typically the most critical and challenging purity attribute to control. An RP-HPLC method should be used periodically to monitor other impurities.

Adherence to these validated, scientifically-grounded methodologies ensures that the purity of this critical intermediate is accurately assessed, safeguarding the quality and integrity of the final active pharmaceutical ingredient.[11]

References

  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Achiral Stationary Phase Selectivity under Supercritical Fluid Chromatography (SFC) Conditions. (n.d.). Phenomenex. Retrieved from [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). Chromatography Online. Retrieved from [Link]

  • Jaźwiński, J. (2024). NMR Discrimination of Chiral Organic Compounds. In Physical Principles of Chirality in NMR. Royal Society of Chemistry. Retrieved from [Link]

  • Supercritical Fluid Chiral Separations. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • Supercritical Fluid Chromatography and its Advantages. (2023). Longdom Publishing. Retrieved from [Link]

  • Shinde, V. (2020). Overview & Determination of Enantiomeric Impurities. Veeprho. Retrieved from [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. (2017). MDPI. Retrieved from [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. (2025). ResearchGate. Retrieved from [Link]

  • Quantitative NMR measurements for the analysis of enantiomeric or isomeric purity. (n.d.). Application Note. Retrieved from [Link]

  • Chiral purity determination by proton NMR spectroscopy. Novel use of 1,1'-binaphthyl-2,2'-diylphosphoric acid. (n.d.). ACS Publications. Retrieved from [Link]

  • Applications of Chiral Supercritical Fluid Chromatography. (n.d.). SlideShare. Retrieved from [Link]

  • Enantiomeric separation in pharmaceutical analysis. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. Retrieved from [Link]

  • Analytical Method Development and Validation in Pharmaceuticals. (2025). ResolveMass. Retrieved from [Link]

  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc. (n.d.). SciSpace. Retrieved from [Link]

  • Determination of the enantiomeric and diastereomeric impurities of RS-glycopyrrolate by capillary electrophoresis using sulfated-β-cyclodextrin as chiral selectors. (2025). ResearchGate. Retrieved from [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. (2024). MDPI. Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC. (2016). Shimadzu. Retrieved from [Link]

  • Chiral Separation Using SFC and HPLC. (n.d.). LabRulez. Retrieved from [Link]

  • Generic chiral separation strategy in supercritical fluid chromatography. (n.d.). Journal of Chromatography A. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate (CAS No. 1259278-17-5). As a valued professional in research and development, your safety and the integrity of our shared environment are paramount. This document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the principles of safe laboratory practice.

Hazard Identification and Risk Assessment: The Foundation of Safe Disposal

Before any disposal procedure can begin, a thorough understanding of the substance's hazards is essential. tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate is a solid organic compound whose hazard profile dictates the necessary precautions for handling and disposal. The primary risks are associated with direct contact and inhalation.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

Hazard ClassificationGHS PictogramSignal WordHazard StatementsPrecautionary Statements (Disposal Relevant)
Acute Toxicity, OralWarning H302: Harmful if swallowed.P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth.
Skin Corrosion/IrritationWarning H315: Causes skin irritation.P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/IrritationWarning H319: Causes serious eye irritation.P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ ToxicityWarning H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Causality: The irritant nature of this compound necessitates the use of Personal Protective Equipment (PPE) to prevent skin and eye contact. The potential for respiratory irritation from the solid dust means that waste handling should be performed in a manner that minimizes aerosolization, such as in a chemical fume hood.

Waste Segregation and Containerization Protocol

Proper segregation at the point of generation is the most critical step in the waste disposal workflow.[2] It prevents dangerous chemical reactions and ensures that waste is handled by the appropriate disposal stream.[2][3] Never dispose of this chemical down the drain or in regular trash.[2][4]

Step-by-Step Segregation and Storage:

  • Identify Waste Streams: Differentiate between the following waste types:

    • Solid Waste: Unused or expired pure tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

    • Contaminated Materials: Items that have come into direct contact with the chemical, such as gloves, weighing papers, pipette tips, and paper towels used for cleanup.[4]

    • Liquid Waste: Solutions containing the dissolved compound.

  • Select Appropriate Containers:

    • Use only containers designated for hazardous chemical waste.[5] The original product container is often the best choice for storing solid waste.[5]

    • Containers must be made of a compatible material (e.g., high-density polyethylene, glass) and be in good condition, with a securely sealing lid to prevent leaks.[2][5]

    • Do not use food service or household containers.[5]

  • Label Containers Clearly:

    • All waste containers must be clearly labeled before any waste is added.[2][3]

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate". Do not use abbreviations.

      • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).[3]

      • The date accumulation started.

  • Store Waste Safely:

    • Store sealed waste containers in a designated, well-ventilated satellite accumulation area within or near the laboratory.

    • Ensure containers are stored away from incompatible materials, particularly strong oxidizing agents.[6]

    • Keep waste containers away from heat sources and direct sunlight.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper handling and disposal of waste streams containing tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Final Disposal Start Waste Generated (tert-butyl ((1R,3S)-3- aminocyclohexyl)carbamate) Solid Solid Chemical Waste (Unused Reagent) Start->Solid Liquid Liquid Chemical Waste (Solutions) Start->Liquid Contaminated Contaminated Solid Waste (PPE, Labware) Start->Contaminated SolidContainer Collect in Labeled, Sealed, Compatible Solid Waste Container Solid->SolidContainer LiquidContainer Collect in Labeled, Sealed, Compatible Liquid Waste Container Liquid->LiquidContainer ContaminatedContainer Collect in Labeled, Sealed, Compatible Solid Waste Container Contaminated->ContaminatedContainer Disposal Arrange Pickup by Licensed Hazardous Waste Contractor SolidContainer->Disposal LiquidContainer->Disposal ContaminatedContainer->Disposal Incineration High-Temperature Incineration at Approved Facility Disposal->Incineration caption Disposal workflow for tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

Sources

Personal protective equipment for handling tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate

Author: BenchChem Technical Support Team. Date: March 2026

Handling chiral building blocks such as tert-butyl ((1R,3S)-3-aminocyclohexyl)carbamate requires precision that goes beyond standard laboratory safety. As a Senior Application Scientist, I designed this guide to bridge the gap between basic SDS compliance and real-world laboratory execution. This document provides the causal reasoning behind PPE selection, a self-validating operational workflow, and a rigorous disposal plan to ensure both operator safety and stereochemical integrity.

Physicochemical Causality & Hazard Profile

To design an effective safety protocol, we must first understand the molecule's structural behavior. This compound is a chiral 1,3-diaminocyclohexane derivative where one amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group[1]. The remaining primary amine is highly nucleophilic and basic. This basicity is the root cause of its primary hazards: severe eye irritation and skin sensitization[2]. Furthermore, as a fine solid, it is prone to aerosolization, presenting a respiratory hazard (H335)[3].

Table 1: Physicochemical and Hazard Summary

Property / HazardValue / CodeCausality & Operational Impact
CAS Number 1259278-17-5Unique identifier for SDS tracking and inventory management[4].
Molecular Weight 214.30 g/mol Required for precise stoichiometric calculations in peptide coupling[1].
Physical State SolidProne to static charge build-up; requires anti-static handling[2].
Storage 2-8°C, Inert GasPrevents thermal degradation and oxidation of the primary amine[1].
H302 Harmful if swallowedMandates strict prohibition of food/drink in the operational zone.
H315 / H319 Skin/Eye IrritationDriven by amine basicity; necessitates splash goggles and gloves[3].
H335 Respiratory IrritationDriven by aerosolization of the solid; requires fume hood handling[2].

Barrier Defense (PPE) Strategy

Selecting Personal Protective Equipment (PPE) is not a static checklist; it is a dynamic defense system tailored to the physical state of the chemical during the workflow.

  • Hand Protection: Use nitrile gloves with a minimum thickness of 0.11 mm.

    • Causality: In its solid state, the compound cannot easily penetrate nitrile. However, during synthetic workflows, it is frequently dissolved in polar aprotic solvents (e.g., DMF, DMSO) or chlorinated solvents (e.g., DCM). These solvents act as rapid penetration enhancers, carrying the dissolved amine through the glove matrix. Rule: Double-glove when handling solutions, and change the outer glove immediately upon solvent contact.

  • Eye & Face Protection: ANSI Z87.1-compliant splash goggles.

    • Causality: The basic primary amine can cause rapid saponification of corneal lipids upon contact. Standard safety glasses with side shields are insufficient for solution handling.

  • Respiratory Protection: Handle exclusively within a certified chemical fume hood (face velocity 80-100 fpm).

    • Causality: The solid powder can aerosolize during transfer, directly irritating the mucosal membranes of the respiratory tract.

Operational & Dispensing Methodology

The following step-by-step protocol ensures accurate dispensing while minimizing exposure. This workflow incorporates self-validating checks to confirm operational success.

  • Environmental Preparation: Purge the fume hood for 5 minutes prior to operation. Ensure the analytical balance is calibrated and zeroed.

  • Anti-Static Dispensing: Discharge static electricity from the container and the spatula using a zero-stat gun. Dispense the solid into an anti-static polymeric weigh boat.

    • Causality: Amines in powder form often carry a static charge, causing them to repel from the spatula or aerosolize, leading to inaccurate stoichiometry and environmental contamination.

  • Transfer & Dissolution: Transfer the weighed solid into the dry reaction vessel before adding the solvent. Slowly introduce the solvent (e.g., DCM) down the side of the flask.

  • Validation of Dissolution: Visually inspect the solution against a dark background.

    • Self-Validating Check: Complete optical clarity without particulate suspension validates that the solid has fully dissolved, ensuring homogeneous reactivity and eliminating the risk of aerosolization during subsequent steps.

G Start Pre-Operation: Verify Fume Hood & Don PPE Weighing Dispensing: Use Anti-Static Boat Start->Weighing Solvent Dissolution: Add Solvent (e.g., DCM/DMF) Weighing->Solvent Spill Spill Detected? Solvent->Spill Neutralize Spill Management: Neutralize with 1M Citric Acid Spill->Neutralize Yes Success Operation Complete Spill->Success No Waste Waste Disposal: Segregate by Solvent Type Neutralize->Waste Success->Waste

Operational Workflow for Handling and Dispensing tert-Butyl ((1R,3S)-3-aminocyclohexyl)carbamate.

Self-Validating Spill Response

In the event of a spill, immediate and chemically logical action is required.

  • Solid Spills: Do not use water, as it will partially dissolve and spread the amine. Gently sweep the powder using a dedicated brush into a hazardous waste container.

  • Solution Spills: Absorb the liquid using an inert, non-combustible material (e.g., vermiculite or dry sand).

  • Chemical Neutralization & Validation: After physical removal, spray the affected surface with a mild acidic solution, such as 1M citric acid, to neutralize the residual free amine.

    • Self-Validating Step: Swab the neutralized area with a moistened pH indicator strip. A reading of pH 6-7 definitively validates that the basic amine has been completely neutralized, confirming the area is safe for resumed operations.

Lifecycle & Disposal Routing

Proper disposal prevents environmental contamination and dangerous cross-reactivity in waste streams.

  • Solid Waste: Empty vials, contaminated weigh boats, and sweeping debris must be placed in a sealed, clearly labeled solid hazardous waste container.

  • Organic Liquid Waste: If the compound is dissolved in a halogenated solvent (e.g., DCM), it must be routed to the Halogenated Organic Waste stream. If dissolved in DMF or DMSO, route to the Non-Halogenated Organic Waste stream.

  • Aqueous Acidic Waste: If the workflow involves Boc-deprotection (e.g., using Trifluoroacetic acid or HCl), the resulting aqueous phase will contain the highly acidic diamine salt. This must be segregated into a dedicated Acidic Aqueous Waste carboy to prevent exothermic neutralization reactions in mixed waste streams.

References

  • Synthonix. "(1r,3s)-3-amino-1-(boc-amino)cyclohexane - [A18153]". Synthonix Product Catalog. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.